2,6-Difluoropyridin-3-ol
Description
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Properties
IUPAC Name |
2,6-difluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLONLFPRJFFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625715 | |
| Record name | 2,6-Difluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209328-85-8 | |
| Record name | 2,6-Difluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 2,6-Difluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identity
CAS Number: 209328-85-8
Chemical Structure:
Molecular Formula: C₅H₃F₂NO
Molecular Weight: 131.1 g/mol
Executive Summary
This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of two fluorine atoms and a hydroxyl group on the pyridine ring, impart unique physicochemical properties that make it a valuable building block in the synthesis of complex molecules, most notably as a component of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in synthetic and analytical procedures.
| Property | Value |
| CAS Number | 209328-85-8 |
| Molecular Formula | C₅H₃F₂NO |
| Molecular Weight | 131.1 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not readily available in cited literature. |
| Boiling Point | Not readily available in cited literature. |
| Solubility | Soluble in methanol, DMSO, and other organic solvents. |
| ¹H NMR | Spectral data not readily available. |
| ¹³C NMR | Spectral data not readily available. |
| Mass Spectrum | Spectral data not readily available. |
| Infrared Spectrum | Spectral data not readily available. |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. A generalized experimental protocol is outlined below, based on common organic synthesis methodologies for similar fluorinated pyridines.
Experimental Protocol: Synthesis of this compound
Materials:
-
Starting material (e.g., a suitably substituted pyridine precursor)
-
Fluorinating agent (e.g., Selectfluor®)
-
Hydrolyzing agent (e.g., sodium hydroxide)
-
Solvents (e.g., acetonitrile, water)
-
Acids and bases for pH adjustment (e.g., hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Fluorination: A solution of the pyridine precursor in a suitable organic solvent (e.g., acetonitrile) is treated with a fluorinating agent, such as Selectfluor®. The reaction is typically stirred at a controlled temperature (e.g., room temperature or elevated temperature) for a specific duration until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried over a drying agent, and the solvent is removed under reduced pressure.
-
Hydrolysis: The crude fluorinated intermediate is then subjected to hydrolysis to introduce the hydroxyl group. This is often achieved by treating the intermediate with a base, such as sodium hydroxide, in a suitable solvent system (e.g., a mixture of water and an organic solvent).
-
Purification: The resulting this compound is purified using standard techniques, such as column chromatography on silica gel, to yield the final product.
Logical Relationship of Synthesis Steps
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development
The primary application of this compound in drug development lies in its role as a key building block for the synthesis of PROTACs.
PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
This compound serves as a crucial component in the synthesis of the E3 ligase ligand, particularly for the von Hippel-Lindau (VHL) E3 ligase. The hydroxyl group of this compound provides a convenient attachment point for the linker, while the difluorinated pyridine ring can contribute to the overall binding affinity and physicochemical properties of the final PROTAC molecule.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC that incorporates a VHL ligand derived from this compound.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Experimental Workflow: Evaluating PROTAC Efficacy
A typical experimental workflow to assess the efficacy of a PROTAC synthesized using this compound is outlined below.
Caption: Experimental workflow for evaluating the efficacy of a PROTAC.
Conclusion
This compound is a valuable and versatile building block for drug discovery, particularly in the rapidly evolving field of targeted protein degradation. Its unique structural and electronic properties make it an important component in the design of potent and selective PROTACs. The synthetic methodologies and experimental workflows described in this guide provide a foundation for researchers and scientists to effectively utilize this compound in their efforts to develop novel therapeutics for a wide range of diseases. Further research into the synthesis and applications of this compound and its derivatives is likely to yield new and innovative approaches to drug design and development.
Synthesis and Characterization of 2,6-Difluoropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel fluorinated pyridine derivative, 2,6-Difluoropyridin-3-ol. Due to the limited availability of published experimental data for this specific compound, this document presents a putative synthetic pathway and expected characterization data based on established chemical principles and analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar molecules in medicinal chemistry and materials science.
Introduction
Fluorinated pyridines are a critical class of heterocyclic compounds in drug discovery and agrochemicals. The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, a trifunctional pyridine, presents a versatile scaffold for further chemical elaboration, making it a promising building block for the synthesis of novel bioactive compounds. This guide outlines a potential synthetic route and the analytical techniques required for its thorough characterization.
Proposed Synthesis
A plausible synthetic route to this compound (3) is proposed to start from 2,3,6-trichloropyridine (1). The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) of the chlorine atoms followed by hydrolysis.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2,6-Difluoro-3-chloropyridine (2)
This protocol is based on established methods for the fluorination of chloropyridines.
-
To a stirred suspension of anhydrous potassium fluoride (KF, 2.5 equivalents) in sulfolane, add 2,3,6-trichloropyridine (1, 1.0 equivalent).
-
Heat the reaction mixture to 220 °C and maintain this temperature for 24 hours, monitoring the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,6-difluoro-3-chloropyridine (2).
Experimental Protocol: Synthesis of this compound (3)
This protocol outlines the hydrolysis of the chloro-intermediate.
-
Dissolve 2,6-difluoro-3-chloropyridine (2, 1.0 equivalent) in a mixture of dimethyl sulfoxide (DMSO) and water.
-
Add sodium hydroxide (NaOH, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with aqueous hydrochloric acid (1 M).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound (3).
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Spectroscopic and Synthetic Insights into 2,6-Difluoropyridin-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available information on the spectroscopic properties (NMR, IR, MS) and synthetic methodologies for 2,6-Difluoropyridin-3-ol (CAS Number: 209328-85-8). While this compound is commercially available, detailed public spectroscopic data and explicit experimental protocols are not readily found in broad searches. This guide, therefore, provides a pathway to obtaining this information based on relevant scientific literature and outlines the expected analytical workflow.
The most pertinent research identified for the synthesis of similar compounds is the work by Katoh et al. in "Facile Preparation of 3-Substituted-2,6-difluoropyridines: application to the synthesis of 2,3,6-trisubstituted pyridines" published in Tetrahedron Letters. While the full text containing specific experimental data for this compound is not publicly accessible through general searches, the abstract suggests a viable synthetic route from a 2,6-dichloro precursor.
Anticipated Spectroscopic Data
Based on the structure of this compound, the following spectroscopic characteristics are expected. The data presented in the tables below is hypothetical and serves as an educated estimation based on known chemical shift and fragmentation patterns of analogous structures. Actual experimental data should be obtained and will be crucial for unequivocal structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.1-7.3 | t | ~8-9 | H-4 |
| ~6.8-7.0 | dd | ~8-9, ~2-3 | H-5 |
| ~5.0-6.0 | br s | - | OH |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 (d, J ≈ 240-260 Hz) | C-2 |
| ~140-145 | C-3 |
| ~115-120 (t) | C-4 |
| ~110-115 (d) | C-5 |
| ~158-163 (d, J ≈ 240-260 Hz) | C-6 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3600 | Broad | O-H stretch |
| ~1600-1650 | Medium-Strong | C=C and C=N stretching |
| ~1400-1500 | Medium-Strong | Aromatic ring stretching |
| ~1200-1300 | Strong | C-F stretching |
| ~1150-1250 | Strong | C-O stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| ~131 | Molecular Ion [M]⁺ |
| ~103 | [M - CO]⁺ |
| ~84 | [M - CO - F]⁺ |
Experimental Protocols
The following protocols are generalized procedures based on the work of Katoh et al. and standard laboratory techniques. Specific reaction conditions, purification methods, and instrument parameters would need to be optimized.
Synthesis of this compound
The synthesis would likely proceed in two steps from a commercially available starting material, 2,6-dichloro-3-methoxypyridine.
-
Fluorination of 2,6-dichloro-3-methoxypyridine: A mixture of 2,6-dichloro-3-methoxypyridine and a fluorinating agent such as cesium fluoride (CsF) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) would be heated. The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture would be worked up by extraction and purified by column chromatography to yield 2,6-difluoro-3-methoxypyridine.
-
Demethylation to this compound: The resulting 2,6-difluoro-3-methoxypyridine would then be subjected to demethylation. This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), in a suitable solvent. The reaction would be monitored for the disappearance of the starting material. After completion, an aqueous workup followed by purification, likely by crystallization or column chromatography, would afford the final product, this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts would be referenced to the residual solvent peak.
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) for fragmentation analysis to confirm the structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Experimental Workflow Visualization
The logical flow of the synthesis and characterization of this compound can be visualized as follows:
Caption: Synthetic and analytical workflow for this compound.
A Technical Guide to the Solubility and Stability of 2,6-Difluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
December 27, 2025
Abstract
This technical guide provides a comprehensive overview of the available information and predictive insights into the solubility and stability of 2,6-Difluoropyridin-3-ol (CAS Number: 209328-85-8). Due to the limited publicly available experimental data for this specific compound, this guide integrates information on structurally related hydroxypyridines and general principles of organic compound characterization to offer a robust resource for researchers. Detailed experimental protocols for determining solubility and stability are provided, alongside visualizations of key workflows to aid in laboratory application.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms and a hydroxyl group to the pyridine ring is expected to significantly influence its physicochemical properties, including solubility and stability, which are critical parameters for its handling, formulation, and biological activity. This guide aims to consolidate the known information and provide a predictive framework for understanding and evaluating the core properties of this compound.
Compound Identity:
| Property | Value |
| Chemical Name | This compound |
| Synonym | 2,6-Difluoro-3-hydroxypyridine |
| CAS Number | 209328-85-8[1][2][3] |
| Molecular Formula | C₅H₃F₂NO[1][2] |
| Molecular Weight | 131.1 g/mol [1][2] |
| InChI | InChI=1S/C5H3F2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H[4] |
| InChIKey | HTLONLFPRJFFNV-UHFFFAOYSA-N[4] |
Predicted and Analogous Solubility Profile
Table 1: Solubility of Structurally Related Hydroxypyridines
| Compound | Solvent | Solubility |
| 2-Hydroxypyridine | Water | 450 g/L at 20°C[5] |
| Ethanol | Soluble[5] | |
| Benzene | Slightly soluble[5] | |
| Ether | Slightly soluble[5] | |
| 3-Hydroxypyridine | Water | Soluble[6] |
| Alcohol | Soluble[6] | |
| Benzene | Slightly soluble[6] | |
| Ether | Slightly soluble[6] |
Based on this data, this compound is predicted to be soluble in polar protic solvents like water and ethanol and sparingly soluble in nonpolar organic solvents like benzene and ether. The fluorine atoms may slightly decrease aqueous solubility compared to the non-fluorinated analogs due to an increase in hydrophobicity.
Experimental Protocol for Solubility Determination
A general and reliable method for determining the solubility of a novel organic compound involves the shake-flask method followed by a suitable analytical quantification technique.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, it is advisable to centrifuge the samples and then withdraw the supernatant.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) that is compatible with the solvent.
-
Dilute the filtered saturated solution with a known volume of the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Stability Profile and Considerations
The stability of this compound is a critical parameter for its storage, handling, and use in various applications. While specific stability data is not available, general principles of chemical stability for hydroxypyridines and the influence of fluorine substitution can provide valuable insights.
Tautomerism
Hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. For 3-hydroxypyridine, the equilibrium generally favors the hydroxy form in the gas phase and in nonpolar solvents, while the zwitterionic pyridone form can be more significant in polar solvents. The fluorine atoms in this compound are expected to influence the electron distribution in the pyridine ring and could affect the position of this tautomeric equilibrium.
pH Stability
The stability of this compound is likely to be pH-dependent. The hydroxyl group can be deprotonated under basic conditions, forming a phenoxide-like species, which may be more susceptible to oxidation. Under strongly acidic conditions, the pyridine nitrogen can be protonated, which can also affect the compound's stability and reactivity.
Thermal and Photostability
General recommendations for storage of this compound include refrigeration (-4°C for short-term and -20°C for long-term storage), suggesting that it may be susceptible to degradation at room temperature over extended periods.[4] As with many organic molecules, exposure to light, especially UV light, could potentially lead to degradation.
Experimental Protocol for Stability Assessment
A comprehensive stability study for this compound should evaluate its stability under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.
Objective: To assess the stability of this compound under different environmental conditions (pH, temperature, and light).
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 7, 9)
-
High-purity water
-
Organic solvents (e.g., acetonitrile, methanol)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Validated stability-indicating HPLC method (capable of separating the parent compound from its degradation products)
Procedure:
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Store them at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide) and store it at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to high temperatures (e.g., 80°C).
-
Photodegradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Long-Term and Accelerated Stability Studies:
-
Store samples of this compound (both solid and in solution, in appropriate packaging) under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[7]
-
Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
-
-
Sample Analysis:
-
At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and to detect and quantify any degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound versus time to determine the degradation rate and predict the shelf-life.
-
Identify and, if possible, characterize the major degradation products.
-
Potential Biological Significance
While no specific biological activities or signaling pathways have been reported for this compound, the broader class of fluorinated pyridine derivatives has garnered significant interest in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[8][9] Fluorinated pyridines are scaffolds found in a number of FDA-approved drugs and are being investigated for a range of therapeutic areas, including oncology and neurology.[8] The study of this compound and its derivatives could therefore be of interest for the development of novel therapeutic agents.
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on the properties of analogous compounds and established principles of medicinal chemistry. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to empirically determine these critical parameters. As a novel compound, further experimental investigation is necessary to fully elucidate the physicochemical and biological properties of this compound. The information presented herein serves as a valuable starting point for such endeavors, particularly for scientists engaged in drug discovery and development.
References
- 1. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,6-Difluoro-3-hydroxypyridine | [frontierspecialtychemicals.com]
- 4. bio-fount.com [bio-fount.com]
- 5. 2-Hydroxypyridine | 142-08-5 [chemicalbook.com]
- 6. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 7. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Fluorine Substitution on the Electronic Landscape of 2,6-Difluoropyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the electronic effects of fluorine substituents in 2,6-difluoropyridin-3-ol. The introduction of fluorine atoms at the 2 and 6 positions of the pyridin-3-ol core significantly modulates the molecule's physicochemical properties, including its acidity, electron density distribution, and susceptibility to electrophilic and nucleophilic attack. This document synthesizes theoretical principles with extrapolated data from related compounds to offer a comprehensive understanding of this unique chemical entity. Detailed experimental protocols for the characterization of these electronic effects are also provided, alongside visualizations of key concepts to facilitate comprehension. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Introduction: The Role of Fluorine in Modulating Molecular Properties
Fluorine, the most electronegative element, is a powerful tool in medicinal chemistry and materials science for fine-tuning the properties of organic molecules.[1] Its small size and high electronegativity can lead to profound changes in a molecule's conformation, metabolic stability, lipophilicity, and, most notably, its electronic character.[2] In aromatic systems like pyridine, the effects of fluorine substitution are a combination of a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent electron-donating resonance effect (+R).[3] This duality allows for precise manipulation of the electron density within the aromatic ring, influencing its reactivity and intermolecular interactions. This guide focuses on the specific case of this compound, dissecting the cumulative electronic influence of two fluorine atoms and a hydroxyl group on the pyridine scaffold.
Electronic Effects of Substituents on the Pyridine Ring
The electronic properties of a substituted pyridine are a composite of the individual contributions of each substituent and their interplay. In this compound, we must consider the potent inductive effect of the two fluorine atoms and the combined inductive and resonance effects of the hydroxyl group.
Inductive and Resonance Effects of Fluorine
The fluorine atoms at the C2 and C6 positions exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect is transmitted through the sigma bonds, leading to a general decrease in electron density throughout the pyridine ring. The resonance effect (+R) of fluorine involves the donation of a lone pair of electrons into the aromatic π-system. However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the ring carbons, this resonance effect is significantly weaker than its inductive effect. The net result is a strong deactivation of the pyridine ring towards electrophilic substitution and an activation towards nucleophilic aromatic substitution.
Inductive and Resonance Effects of the Hydroxyl Group
The hydroxyl group at the C3 position exhibits both an electron-withdrawing inductive effect (-I) and a potent electron-donating resonance effect (+R). The oxygen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density. Conversely, the lone pairs on the oxygen atom can be delocalized into the pyridine ring, increasing the electron density, particularly at the ortho and para positions.
Tautomerism of 3-Hydroxypyridine
It is important to note that 3-hydroxypyridine exists in equilibrium with its zwitterionic tautomer, pyridin-1-ium-3-olate. In the case of this compound, the strong electron-withdrawing nature of the fluorine atoms will influence this tautomeric equilibrium.
Quantitative Analysis of Electronic Effects
Acidity (pKa)
The acidity of the hydroxyl group and the basicity of the pyridine nitrogen are critical parameters influenced by the fluorine substituents.
-
Acidity of the Hydroxyl Group: The strong inductive electron withdrawal by the two fluorine atoms is expected to significantly increase the acidity of the hydroxyl proton in this compound compared to 3-hydroxypyridine. This is due to the stabilization of the resulting phenoxide-like conjugate base. For comparison, the pKa of the hydroxyl proton in 3-hydroxypyridine is approximately 8.75.[4] We can predict the pKa of the hydroxyl group in this compound to be considerably lower.
-
Basicity of the Pyridine Nitrogen: The electron-withdrawing fluorine atoms will decrease the electron density on the nitrogen atom, thereby reducing its ability to accept a proton. The pKa of the conjugate acid of pyridine is 5.2.[5] A predicted pKa for 2,6-difluoropyridine is -6.09, indicating a dramatic decrease in basicity.[6] The presence of the electron-donating hydroxyl group at the 3-position will partially counteract this effect, but the overall basicity is expected to be significantly lower than that of pyridine.
| Compound | Predicted/Experimental pKa |
| Pyridine (Conjugate Acid) | 5.2[5] |
| 3-Hydroxypyridine (Conjugate Acid) | 4.79[7] |
| 2,6-Difluoropyridine (Conjugate Acid) | -6.09 (Predicted)[6] |
| 3-Hydroxypyridine (Hydroxyl Proton) | 8.75[4] |
| This compound (Hydroxyl Proton) | < 8.75 (Estimated) |
| This compound (Conjugate Acid) | < 4.79 (Estimated) |
Table 1: Comparison of pKa Values of Pyridine and Substituted Pyridines.
Hammett Constants
Hammett constants (σ) quantify the electronic effect of a substituent on a reaction center. While specific Hammett constants for the 2,6-difluoro-3-hydroxy-pyridinyl group are not established, we can infer the electronic character. The strong -I effect of the fluorine atoms will result in a positive σ value, indicating electron withdrawal. The net effect of the hydroxyl group will depend on its position relative to the reaction center.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of a molecule.
-
¹H NMR: The protons on the pyridine ring of this compound are expected to be shifted downfield (to higher ppm values) compared to pyridine due to the deshielding effect of the fluorine atoms.
-
¹³C NMR: The carbon atoms bonded to fluorine will show large C-F coupling constants. The chemical shifts of the ring carbons will be influenced by both the fluorine and hydroxyl substituents.
-
¹⁹F NMR: The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment. The chemical shift of the fluorine atoms in this compound will provide valuable information about the electron density at the C2 and C6 positions. The typical chemical shift range for fluorinated aromatic compounds is broad, often between -100 and -170 ppm relative to CFCl₃.[8]
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Features |
| ¹H | 7.0 - 8.5 | Downfield shift due to fluorine deshielding. |
| ¹³C | 100 - 160 | Large C-F coupling constants for C2 and C6. |
| ¹⁹F | -100 to -170 | Sensitive to electronic environment. |
Table 2: Predicted NMR Spectroscopic Data for this compound.
Experimental Protocols
To empirically determine the electronic properties of this compound, the following experimental methods are recommended.
Synthesis of this compound
A potential synthetic route to this compound could involve the nitration of 2,6-difluoropyridine to form 2,6-difluoro-3-nitropyridine, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to the hydroxyl group.
Figure 1: Proposed synthetic pathway for this compound.
Determination of pKa
The pKa values of the hydroxyl group and the pyridine nitrogen can be determined using spectrophotometric or potentiometric titration.[9]
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the compound in each buffer solution.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients against the pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[10]
Figure 2: Workflow for spectrophotometric pKa determination.
NMR Spectroscopy
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation: Dissolve a few milligrams of the purified compound in the deuterated solvent.
-
Acquisition of ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
Acquisition of ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to distinguish between CH, CH₂, and CH₃ groups.
-
Acquisition of ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
2D NMR: For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.[11]
Visualizing Electronic Effects
The following diagrams illustrate the key electronic interactions within this compound.
Figure 3: Inductive vs. Resonance effects in this compound.
Conclusion
The electronic landscape of this compound is dominated by the strong inductive electron-withdrawing effects of the two fluorine atoms, which are only partially mitigated by the resonance donation from the hydroxyl group. This unique electronic profile is predicted to result in increased acidity of the hydroxyl proton and decreased basicity of the pyridine nitrogen. These modifications have significant implications for the molecule's reactivity, intermolecular interactions, and potential applications in drug design and materials science. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these predicted properties, enabling a more profound understanding of this fascinating molecule.
References
- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein-Ligand Complexes: A Computational Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. scribd.com [scribd.com]
- 6. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]
- 7. 3-Hydroxypyridine CAS#: 109-00-2 [m.chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Tautomerism of 2,6-Difluoropyridin-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2,6-Difluoropyridin-3-ol. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes established principles of hydroxypyridine tautomerism, the known electronic effects of fluorine substitution, and standard experimental and computational methodologies to present a detailed overview. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a robust framework for understanding and investigating the tautomeric behavior of this and similar fluorinated heterocyclic compounds.
Introduction to Pyridinol Tautomerism
Pyridinols, also known as hydroxypyridines, are a class of heterocyclic compounds that can exist in a tautomeric equilibrium between a phenolic (enol) form and a pyridone (keto) form. In the case of 3-hydroxypyridines, the keto tautomer exists as a zwitterion. This equilibrium is a critical consideration in drug design and development as the different tautomers can exhibit distinct physicochemical properties, including pKa, lipophilicity, hydrogen bonding capabilities, and ultimately, biological activity and pharmacokinetic profiles.
The position of the tautomeric equilibrium is influenced by several factors, most notably the substitution pattern on the pyridine ring and the polarity of the solvent. Electron-withdrawing substituents, such as fluorine atoms, can significantly impact the electronic distribution within the pyridine ring, thereby altering the relative stabilities of the tautomers.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the interconversion between the 2,6-difluoro-3-hydroxypyridine (enol) form and the 2,6-difluoro-3-pyridone (zwitterionic keto) form.
The two fluorine atoms at positions 2 and 6 are potent electron-withdrawing groups. Their inductive effect is expected to significantly decrease the basicity of the pyridine nitrogen and increase the acidity of the hydroxyl group. This electronic perturbation will likely shift the tautomeric equilibrium compared to unsubstituted 3-hydroxypyridine.
Quantitative Data (Estimated)
Table 1: Estimated Tautomeric Equilibrium Data for this compound
| Parameter | Gas Phase (Predicted) | Non-polar Solvent (e.g., Dioxane) (Predicted) | Polar Aprotic Solvent (e.g., DMSO) (Predicted) | Polar Protic Solvent (e.g., Water) (Predicted) |
| Predominant Tautomer | Enol | Enol | Enol | Enol |
| Estimated KT ([keto]/[enol]) | < 0.1 | < 0.2 | 0.2 - 0.5 | 0.3 - 0.7 |
| Estimated ΔG (kcal/mol) | > 1.4 | > 1.0 | 0.4 - 1.0 | 0.2 - 0.6 |
Note: These values are estimations based on the expected electronic effects of fluorine substitution and should be confirmed by experimental data.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the tautomeric equilibrium of this compound.
Synthesis of this compound
A potential synthetic route can be adapted from the synthesis of 2,6-dihydroxypyridine.
-
Step 1: Synthesis of 2,6-Difluoro-3-methoxypyridine.
-
To a solution of 2,6-difluoro-3-bromopyridine (1.0 eq) in dry methanol, add sodium methoxide (1.2 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Demethylation to this compound.
-
Dissolve the 2,6-difluoro-3-methoxypyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C and add boron tribromide (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography.
-
Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy
-
Sample Preparation: Prepare solutions of this compound at a concentration of approximately 10-20 mM in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O).
-
Data Acquisition: Acquire 1H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Spectral Analysis:
-
Identify the distinct signals corresponding to the protons of the enol and keto tautomers. The aromatic protons of the enol form will likely appear at a different chemical shift compared to the corresponding protons in the zwitterionic keto form.
-
Carefully integrate the non-exchangeable proton signals for each tautomer.
-
-
Calculation of KT: The tautomeric equilibrium constant (KT) can be calculated from the ratio of the integrals of the signals corresponding to the keto and enol forms:
-
KT = (Integral of keto form) / (Integral of enol form)
-
Determination of Tautomeric Equilibrium by UV-Vis Spectroscopy
-
Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest with varying concentrations.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-400 nm).
-
Spectral Analysis:
-
The enol and zwitterionic keto forms are expected to have distinct absorption maxima (λmax).
-
By analyzing the spectra, particularly in solvents where one tautomer is expected to be highly favored, the molar absorptivity (ε) for each tautomer at its λmax can be estimated.
-
-
Calculation of KT: In a solvent where both tautomers are present, the equilibrium constant can be determined by deconvolution of the overlapping spectra, using the molar absorptivities of the pure forms.
Computational Chemistry Workflow
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.
Signaling Pathways and Logical Relationships
The tautomeric state of a drug molecule can dictate its ability to interact with a biological target. The hydrogen bonding pattern, in particular, is highly dependent on whether the molecule exists in the enol or keto form.
Conclusion
The tautomerism of this compound presents an intriguing case study in the influence of strong electron-withdrawing groups on pyridinol equilibrium. While direct experimental data is sparse, a combination of theoretical principles, analogous compound behavior, and established experimental and computational protocols allows for a robust predictive framework. The methodologies and estimated data presented in this guide offer a solid foundation for researchers to initiate and conduct their own investigations into this and related fluorinated heterocyclic systems, ultimately aiding in the rational design of novel therapeutics.
In-Depth Technical Guide: A Hypothetical Computational Study on 2,6-Difluoropyridin-3-ol
Disclaimer: As of late 2025, a comprehensive public-domain theoretical study on 2,6-difluoropyridin-3-ol is not available. The following guide is a detailed, hypothetical representation of how such a computational analysis would be conducted. It is designed to serve as a framework for researchers, scientists, and drug development professionals interested in the theoretical characterization of this and similar molecules.
This whitepaper outlines a theoretical investigation into the structural, spectroscopic, and electronic properties of this compound. By employing Density Functional Theory (DFT), this study aims to provide a foundational understanding of the molecule's behavior at a quantum mechanical level. Such computational insights are invaluable in the field of drug discovery and materials science for predicting molecular interactions, reactivity, and stability.
Computational Methodology
A standardized computational protocol is essential for reproducible and reliable results. The following section details the proposed theoretical framework for the analysis of this compound.
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves optimizing the molecular geometry to find the lowest energy conformation. This is followed by a vibrational frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Software: Gaussian 16 Suite of Programs
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Solvation Model: The effect of a solvent (e.g., water or DMSO) can be modeled using the Polarizable Continuum Model (PCM).
-
Procedure:
-
The structure of this compound is drawn in a molecular modeling program (e.g., GaussView).
-
A geometry optimization calculation is performed to locate the equilibrium geometry.
-
A frequency calculation is then carried out at the same level of theory to obtain the harmonic vibrational frequencies and to verify the nature of the stationary point.
-
Spectroscopic and Electronic Property Calculations
Following successful optimization, a series of calculations are performed to predict the spectroscopic and electronic properties of the molecule.
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic chemical shifts (¹H and ¹³C) relative to a standard (e.g., Tetramethylsilane).
-
Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = ELUMO - EHOMO) provides insights into the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to identify electrophilic and nucleophilic sites.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be generated from the aforementioned computational protocols.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-F | Value |
| C6-F | Value |
| C3-O | Value |
| O-H | Value |
| N1-C2 | Value |
| C2-C3 | Value |
| C3-C4 | Value |
| C4-C5 | Value |
| C5-C6 | Value |
| C6-N1 | Value |
| ∠(F-C2-C3) | Value |
| ∠(F-C6-N1) | Value |
| ∠(C2-N1-C6) | Value |
Table 2: Calculated Vibrational Frequencies
| Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν₁ | Value | Value | Value | O-H stretch |
| ν₂ | Value | Value | Value | C-H stretch |
| ν₃ | Value | Value | Value | C=C/C=N ring stretch |
| ν₄ | Value | Value | Value | C-F stretch |
| ν₅ | Value | Value | Value | Ring deformation |
Table 3: Calculated NMR Chemical Shifts (δ, ppm)
| Atom | ¹H Chemical Shift | ¹³C Chemical Shift |
| C2 | - | Value |
| C3 | - | Value |
| C4 | Value | Value |
| C5 | Value | Value |
| C6 | - | Value |
| N1 | - | - |
| O-H | Value | - |
Table 4: Quantum Chemical Parameters
| Parameter | Value (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
| Ionization Potential (I) | Value |
| Electron Affinity (A) | Value |
| Electronegativity (χ) | Value |
| Chemical Hardness (η) | Value |
| Chemical Softness (S) | Value |
| Electrophilicity Index (ω) | Value |
Visualizations
Visual representations are crucial for interpreting computational data. The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships.
Caption: A flowchart illustrating the typical workflow for a theoretical study of a small molecule.
Caption: The conceptual relationship between HOMO, LUMO, and the energy gap.
Conclusion
This hypothetical guide outlines a robust computational framework for the theoretical characterization of this compound. The data derived from such a study, including optimized geometry, vibrational spectra, NMR chemical shifts, and quantum chemical parameters, would provide a comprehensive understanding of the molecule's intrinsic properties. These theoretical insights are fundamental for predicting the molecule's behavior in various chemical environments and for guiding future experimental work in drug design and development.
The Discovery and History of Fluorinated Pyridinols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic agents. Among the vast landscape of fluorinated heterocycles, fluorinated pyridinols (or hydroxypyridines) represent a particularly intriguing class of compounds. Their unique structural features, combining the aromaticity and hydrogen bonding capabilities of the pyridine ring with the potent electronic effects of fluorine and the acidic/basic nature of the hydroxyl group, have led to their exploration in a variety of drug discovery programs. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of fluorinated pyridinols, tailored for researchers, scientists, and drug development professionals.
Historical Perspective: From Fluorinated Pyridines to their Hydroxylated Counterparts
The journey to fluorinated pyridinols is intrinsically linked to the broader history of organofluorine chemistry. The first synthesis of a simple fluorinated pyridine, 4-fluoropyridine, was reported in 1958 by Wibaut et al. through the decomposition of 4-pyridyl diazonium fluoride in aqueous hydrogen fluoride.[1] This early work, along with the development of various fluorinating agents, paved the way for the synthesis of a wide array of fluorinated pyridine derivatives.
While a definitive singular "discovery" of the first fluorinated pyridinol is not prominently documented, their emergence is a logical progression from the established synthesis of fluorinated pyridines. The introduction of a hydroxyl group onto a pre-fluorinated pyridine scaffold, or the fluorination of a hydroxypyridine, represents the two primary conceptual pathways to these molecules. Early methods for the synthesis of hydroxypyridines, such as those involving the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid, provided the foundational knowledge for accessing the pyridinol core.[2] The subsequent application of fluorination techniques to these cores, or the modification of existing fluorinated pyridines, led to the generation of the fluorinated pyridinol class of compounds.
Synthesis of Fluorinated Pyridinols: Key Methodologies
The synthesis of fluorinated pyridinols can be broadly categorized into two main strategies: the fluorination of a pre-existing hydroxypyridine or the introduction of a hydroxyl group onto a fluorinated pyridine ring. The choice of strategy often depends on the desired isomer and the availability of starting materials.
Fluorination of Hydroxypyridines
Direct fluorination of hydroxypyridines can be challenging due to the electron-rich nature of the ring and the potential for side reactions. However, selectfluor and other electrophilic fluorinating agents have been employed for this purpose.
Synthesis from Fluorinated Pyridines
A more common approach involves the modification of a pre-synthesized fluorinated pyridine. This can be achieved through several methods, including nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) with a hydroxide source, or through a diazotization-hydrolysis sequence starting from a fluoroaminopyridine.
Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-hydroxypyridine [3]
A widely applicable method for the synthesis of 2-fluoro-3-hydroxypyridine starts from 2-chloro-3-nitropyridine. The key steps are as follows:
-
Fluorination: 2-chloro-3-nitropyridine is heated with a fluoride source, such as cesium fluoride, in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to yield 2-fluoro-3-nitropyridine.
-
Reduction: The nitro group of 2-fluoro-3-nitropyridine is then reduced to an amino group. A common method is the use of iron powder and ammonium chloride in an alcohol-water mixture. This reaction proceeds via a heterogeneous mixture and requires careful monitoring to ensure complete conversion.
-
Diazotization and Hydrolysis: The resulting 3-amino-2-fluoropyridine is diazotized using sodium nitrite in a strong acid, typically sulfuric acid, at low temperatures (0-5 °C). The diazonium salt is then hydrolyzed by warming the reaction mixture, which leads to the formation of 2-fluoro-3-hydroxypyridine.
Detailed Experimental Protocol: Synthesis of 3-Fluoro-4-hydroxypyridine [4]
An alternative approach for the synthesis of 3-fluoro-4-hydroxypyridine utilizes a copper-catalyzed reaction of a boronic acid derivative:
-
Reaction Setup: Copper(II) sulfate pentahydrate and acetamide are dissolved in methanol.
-
Addition of Boronic Acid: 3-Fluoropyridine-4-boronic acid is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to 60 °C and stirred at atmospheric pressure.
-
Workup and Purification: After the reaction is complete, the mixture is washed with hot ethyl acetate. The crude product is then purified by column chromatography on silica gel.
Detailed Experimental Protocol: Synthesis of 5-Fluoro-2-hydroxypyridine [5]
This isomer can be synthesized from 5-fluoro-2-methoxypyridine:
-
Hydrolysis: A toluene solution of 5-fluoro-2-methoxypyridine is treated with concentrated hydrochloric acid in a sealed tube at 145 °C for 2 hours.
-
Workup: The toluene layer is decanted, and the aqueous phase is washed with ethyl acetate and then concentrated to afford the crude 5-fluoro-2-hydroxypyridine.
Physicochemical Properties of Fluorinated Pyridinols
The introduction of a fluorine atom into the pyridinol ring significantly alters its electronic properties, which in turn influences its acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity.
Acidity (pKa)
Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect generally leads to a decrease in the pKa of the hydroxyl group, making the fluorinated pyridinol more acidic than its non-fluorinated counterpart. The position of the fluorine atom relative to the hydroxyl group has a pronounced impact on the magnitude of this effect.
Table 1: Physicochemical Properties of Selected Fluorinated Pyridinols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| 2-Fluoro-3-hydroxypyridine | C₅H₄FNO | 113.09 | - | - | - |
| 3-Fluoro-2-hydroxypyridine | C₅H₄FNO | 113.09 | 38-39 | 190 | Acidic |
| 3-Fluoro-4-hydroxypyridine | C₅H₄FNO | 113.09 | - | - | - |
| 5-Fluoro-2-hydroxypyridine | C₅H₄FNO | 113.09 | - | - | - |
Spectroscopic Data
The presence of fluorine provides a unique handle for characterization by ¹⁹F NMR spectroscopy. The chemical shift and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra are valuable tools for structure elucidation and for studying the electronic environment of the molecule.
Table 2: Spectroscopic Data for Selected Pyridinols and Fluorinated Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (cm⁻¹) |
| 4-Hydroxypyridine | - | - | - | Nujol mull spectrum available[6] |
| 4-Fluoropyridine | 8.62-8.58 (2,6-H), 7.06-7.02 (3,5-H) in CDCl₃[1] | - | - | - |
| 2-Hydroxypyridine | - | - | - | IR spectrum available[7] |
Note: Comprehensive and directly comparable spectroscopic data for all fluorinated pyridinol isomers is not available in a single source. The data presented is illustrative.
Biological Significance and Signaling Pathways
The unique properties of fluorinated pyridinols make them attractive scaffolds in drug discovery. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa to optimize pharmacokinetic properties.
While specific signaling pathways for many fluorinated pyridinols are still under investigation, their structural similarity to endogenous molecules and known pharmacophores suggests potential interactions with a variety of biological targets. For instance, the hydroxypyridine moiety is a known bioisostere for carboxylic acids and can participate in hydrogen bonding interactions with enzyme active sites.
DOT Diagram: General Workflow for the Synthesis and Characterization of Fluorinated Pyridinols
Caption: A generalized workflow for the synthesis and characterization of fluorinated pyridinols.
DOT Diagram: Logical Relationship of Fluorine Substitution on Physicochemical Properties
Caption: The impact of fluorine substitution on the key physicochemical properties of pyridinols.
Conclusion
Fluorinated pyridinols represent a valuable and versatile class of compounds for drug discovery and development. Their synthesis, while requiring careful consideration of reagents and reaction conditions, is accessible through various established routes. The strategic placement of a fluorine atom on the pyridinol scaffold provides a powerful means to fine-tune the molecule's physicochemical properties, leading to enhanced metabolic stability, improved binding affinity, and optimized pharmacokinetic profiles. As our understanding of the intricate interplay between fluorine substitution and biological activity continues to grow, so too will the potential for fluorinated pyridinols to yield novel and effective therapeutic agents. This guide serves as a foundational resource for researchers poised to explore the rich chemical and biological landscape of these fascinating molecules.
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 3-FLUORO-4-HYDROXYPYRIDINE | 22282-73-1 [chemicalbook.com]
- 5. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. 2-Hydroxypyridine(142-08-5) IR Spectrum [m.chemicalbook.com]
Potential Research Areas for 2,6-Difluoropyridin-3-ol: A Technical Guide for Drug Discovery Professionals
Introduction
2,6-Difluoropyridin-3-ol is a promising, yet underexplored, scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The strategic placement of two fluorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its potential for potent and selective interactions with biological targets. The hydroxyl group at the 3-position provides a versatile handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide outlines potential research avenues for this compound, providing plausible synthetic strategies, potential derivatization pathways, and a discussion of its application in kinase inhibitor design, all supported by analogous examples from the scientific literature.
I. Synthesis of this compound
A direct, high-yielding synthesis for this compound is not extensively reported in the literature. However, a plausible and robust multi-step synthetic pathway can be proposed based on established transformations of substituted pyridines. The following workflow outlines a potential route starting from the commercially available 2,3,6-trichloropyridine.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3,6-Trisubstituted Pyridines from 2,6-Difluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,3,6-trisubstituted pyridines, valuable scaffolds in medicinal chemistry, utilizing 2,6-difluoropyridin-3-ol as a versatile starting material. The synthetic strategy involves a three-step sequence: O-functionalization of the 3-hydroxyl group, followed by two sequential regioselective nucleophilic aromatic substitution (SNAr) reactions at the C6 and C2 positions. This approach allows for the introduction of diverse substituents, enabling the generation of libraries of novel pyridine derivatives for drug discovery and development.
Introduction
Pyridines substituted at the 2, 3, and 6 positions are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The development of efficient and modular synthetic routes to access these scaffolds is of significant interest to the drug development community. This compound serves as an excellent starting material for this purpose due to the high reactivity of the C-F bonds towards nucleophilic aromatic substitution (SNAr). The fluorine atoms act as excellent leaving groups, and their sequential displacement allows for the controlled and regioselective introduction of various functional groups.
This protocol outlines a robust methodology for the synthesis of 2,3,6-trisubstituted pyridines, beginning with the functionalization of the 3-hydroxyl group of this compound, followed by the stepwise substitution of the fluorine atoms at the C6 and C2 positions.
Overall Synthetic Strategy
The synthesis of 2,3,6-trisubstituted pyridines from this compound is accomplished through a three-step process. The first step involves the functionalization of the hydroxyl group at the 3-position to introduce a desired substituent (R¹). This is followed by a regioselective SNAr reaction at the C6 position with a suitable nucleophile (Nu¹). The final step is a second SNAr reaction at the C2 position with a different nucleophile (Nu²).
Figure 1: General workflow for the synthesis of 2,3,6-trisubstituted pyridines.
Step 1: O-Functionalization of this compound
The initial step involves the conversion of the 3-hydroxyl group of this compound into an ether or other functional group. This is crucial for introducing the first point of diversity (R¹) and for modulating the electronic properties of the pyridine ring to influence the subsequent SNAr reactions.
Protocol 1A: O-Alkylation via Williamson Ether Synthesis
This protocol describes the formation of an ether linkage at the 3-position using an alkyl halide.
Reaction Scheme:
Figure 2: O-Alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (R¹-X, e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
| Entry | Alkyl Halide (R¹-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | RT | 12 | 85-95 |
| 2 | Benzyl Bromide | K₂CO₃ | DMF | 60 | 18 | 80-90 |
| 3 | Ethyl Bromide | NaH | THF | RT | 24 | 75-85 |
Table 1: Representative data for O-alkylation of this compound.
Protocol 1B: O-Arylation via Buchwald-Hartwig or Chan-Lam Coupling
This protocol describes the formation of an aryl ether linkage at the 3-position using an arylboronic acid.
Reaction Scheme:
Figure 3: O-Arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (Ar-B(OH)₂)
-
Palladium(II) acetate (Pd(OAc)₂) or Copper(II) acetate (Cu(OAc)₂)
-
Ligand (e.g., Xantphos for Pd, pyridine for Cu)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure (Buchwald-Hartwig type):
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite and wash with the same solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 70-80 |
| 2 | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Pyridine | K₃PO₄ | Dioxane | 100 | 24 | 65-75 |
Table 2: Representative data for O-arylation of this compound.
Step 2 & 3: Sequential Regioselective Nucleophilic Aromatic Substitution (SNAr)
Following the O-functionalization, the two fluorine atoms at the C2 and C6 positions are sequentially displaced by nucleophiles. The regioselectivity of the first substitution is a critical aspect of this synthesis. While the C2 position is generally more electron-deficient and thus more susceptible to nucleophilic attack, the regioselectivity can be influenced by the nature of the substituent at the 3-position and the reaction conditions. For the purpose of this protocol, we will focus on a general method that often favors initial substitution at the C6 position, followed by substitution at the C2 position.
Protocol 2: Sequential SNAr with Amine Nucleophiles
This protocol details the stepwise displacement of the fluorine atoms with two different amine nucleophiles.
Reaction Scheme:
Figure 4: Sequential SNAr on a 3-substituted-2,6-difluoropyridine.
Materials:
-
3-Substituted-2,6-difluoropyridine (from Step 1)
-
Primary or secondary amine (Nu¹-H, e.g., aniline, morpholine)
-
A different primary or secondary amine (Nu²-H, e.g., piperidine, benzylamine)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃))
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO))
Procedure:
Step 2: Substitution at C6
-
To a solution of the 3-substituted-2,6-difluoropyridine (1.0 eq) in NMP, add the first amine nucleophile (Nu¹-H, 1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction for the consumption of the starting material and the formation of the monosubstituted product.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. The crude product can often be used in the next step without further purification, or it can be purified by column chromatography.
Step 3: Substitution at C2
-
To the crude or purified 6-amino-2-fluoro-3-substituted pyridine (1.0 eq) in DMSO, add the second amine nucleophile (Nu²-H, 1.5 eq) and K₂CO₃ (2.5 eq).
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the intermediate.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Purify the final 2,3,6-trisubstituted pyridine product by column chromatography.
| Entry | R¹ | Nu¹-H (C6) | Nu²-H (C2) | Yield (Step 2, %) | Yield (Step 3, %) |
| 1 | -CH₃ | Aniline | Morpholine | 75-85 | 70-80 |
| 2 | -Bn | Piperidine | Benzylamine | 80-90 | 75-85 |
| 3 | -Ph | Morpholine | Aniline | 70-80 | 65-75 |
Table 3: Representative data for sequential SNAr reactions.
Conclusion
The protocols described in this document provide a comprehensive and adaptable framework for the synthesis of a diverse range of 2,3,6-trisubstituted pyridines from the readily available starting material, this compound. By carefully selecting the reagents for the initial O-functionalization and the subsequent nucleophilic aromatic substitution reactions, researchers can efficiently generate libraries of novel compounds for various applications, particularly in the field of drug discovery. The provided data and methodologies serve as a practical guide for the successful implementation of this synthetic strategy.
Application Notes and Protocols for 2,6-Difluoropyridin-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoropyridin-3-ol is a valuable and versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of highly substituted pyridine derivatives. The presence of two reactive fluorine atoms and a hydroxyl group offers multiple points for synthetic modification, enabling the generation of diverse chemical libraries for drug discovery. A significant application of this scaffold is in the development of potent and selective Protein Kinase C theta (PKCθ) inhibitors, which are promising therapeutic agents for autoimmune and inflammatory diseases.
The 2,6-difluoropyridine core allows for sequential nucleophilic aromatic substitution (SNAr) reactions, often with regioselectivity, while the 3-hydroxyl group can be readily derivatized, for instance, through O-alkylation, to introduce key pharmacophoric features. This document provides detailed application notes on the use of this compound in the synthesis of PKCθ inhibitors, including experimental protocols and biological data.
Application: Synthesis of Protein Kinase C theta (PKCθ) Inhibitors
3-Substituted-2,6-difluoropyridines have been identified as a key scaffold for the development of novel and potent PKCθ inhibitors. By modifying the substituent at the 3-position and performing sequential SNAr reactions at the C2 and C6 positions, researchers can synthesize 2,3,6-trisubstituted pyridines with significant inhibitory activity against PKCθ.
Biological Context: The PKCθ Signaling Pathway
Protein Kinase C theta (PKCθ) is a serine/threonine kinase predominantly expressed in T-lymphocytes. It plays a crucial role in T-cell receptor (TCR) signaling, leading to T-cell activation, proliferation, and cytokine release. Dysregulation of the PKCθ signaling pathway is implicated in various autoimmune and inflammatory disorders, making it an attractive drug target. Upon TCR and CD28 co-stimulation, PKCθ is recruited to the immunological synapse where it activates downstream signaling cascades, including the NF-κB and AP-1 pathways, which are critical for the transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2). Inhibition of PKCθ can therefore dampen the inflammatory response mediated by T-cells.
Experimental Protocols
The following protocols describe a representative synthetic route to a potent PKCθ inhibitor starting from this compound. This involves an initial O-alkylation followed by two sequential SNAr reactions.
Workflow for the Synthesis of a 2,3,6-Trisubstituted Pyridine PKCθ Inhibitor
Step 1: Synthesis of 4-(2-((2,6-Difluoropyridin-3-yl)oxy)ethyl)morpholine (Intermediate 1)
Materials:
-
This compound
-
4-(2-Bromoethyl)morpholine hydrobromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-(2-bromoethyl)morpholine hydrobromide (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2 & 3: Sequential SNAr Reactions to Synthesize the Final PKCθ Inhibitor
Materials:
-
Intermediate 1 (from Step 1)
-
Primary Amine 1 (R¹-NH₂)
-
Primary Amine 2 (R²-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Acetonitrile
-
Water
Procedure for the First SNAr Reaction (Synthesis of Intermediate 2):
-
In a sealed tube, dissolve Intermediate 1 (1.0 eq) and the first primary amine (R¹-NH₂, 1.1 eq) in NMP.
-
Add DIPEA (2.0 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-amino-3-alkoxy-6-fluoropyridine intermediate.
Procedure for the Second SNAr Reaction (Synthesis of the Final Product):
-
In a microwave vial, combine Intermediate 2 (1.0 eq) and the second primary amine (R²-NH₂, 1.5 eq) in a mixture of acetonitrile and water.
-
Heat the reaction mixture in a microwave reactor at 150 °C for 1 hour.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative HPLC to obtain the final 2,6-diamino-3-alkoxypyridine as a potent PKCθ inhibitor.
Quantitative Data
The following table summarizes the biological activity of a representative PKCθ inhibitor synthesized using the above-described methodology.
| Compound ID | Target | Assay Type | IC₅₀ (nM) |
| Example 1 | PKCθ | Enzymatic Assay | 15 |
| PKCδ | Enzymatic Assay | >1000 | |
| PKCε | Enzymatic Assay | >1000 |
Data is representative and compiled from analogous syntheses in the scientific literature.
Protocol: In Vitro PKCθ Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PKCθ.
Materials:
-
Recombinant human PKCθ enzyme
-
Fluorescently labeled peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or intensity.
Procedure:
-
Prepare a serial dilution of the test compound in DMSO and then dilute further in assay buffer.
-
In a 384-well plate, add the diluted test compound solutions. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Add the PKCθ enzyme to all wells except the negative controls.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence in each well using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is a key starting material for the synthesis of 2,3,6-trisubstituted pyridines, a class of compounds that has demonstrated significant potential as selective inhibitors of PKCθ. The synthetic versatility of this scaffold allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective drug candidates for the treatment of T-cell-mediated inflammatory and autoimmune diseases. The provided protocols offer a foundational approach for researchers to synthesize and evaluate novel PKCθ inhibitors based on this privileged scaffold.
Application Note and Protocol: O-Alkylation of 2,6-Difluoropyridin-3-ol
Abstract: This document provides a detailed protocol for the O-alkylation of 2,6-difluoropyridin-3-ol, a key transformation for synthesizing building blocks used in pharmaceutical and agrochemical research. The protocol is based on the principles of the Williamson ether synthesis. This application note includes a comprehensive experimental procedure, a summary of various reaction conditions reported for analogous substrates, safety precautions, and a visual representation of the experimental workflow to guide researchers.
Introduction
O-alkylated 2,6-difluoropyridine derivatives are valuable scaffolds in medicinal chemistry. The introduction of an ether linkage at the 3-position can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. The primary challenge in the alkylation of hydroxypyridines is controlling the regioselectivity between O-alkylation and N-alkylation, as the starting material exists in tautomeric equilibrium with its corresponding pyridone form. The reaction conditions—including the choice of base, solvent, and alkylating agent—are critical for directing the reaction toward the desired O-alkylated product.[1][2] This protocol outlines a general and robust method for achieving selective O-alkylation.
Core Principle: The Williamson Ether Synthesis
The O-alkylation of this compound is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The key steps are:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of this compound, forming a pyridinolate anion. This anion is an ambident nucleophile, with potential reactivity at both the oxygen and nitrogen atoms.
-
Nucleophilic Attack: The resulting anion attacks the electrophilic carbon of an alkylating agent (typically a primary alkyl halide or sulfonate). For selective O-alkylation, conditions are chosen to favor the oxygen atom as the nucleophile.
-
Product Formation: The attack displaces the leaving group, forming the desired ether and a salt byproduct.[5]
The use of primary alkyl halides is recommended to minimize competing elimination (E2) reactions, which can become significant with secondary and tertiary halides.[4][6]
Detailed Experimental Protocol
This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide as the electrophile and potassium carbonate as the base in a polar aprotic solvent.
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Cesium carbonate (Cs₂CO₃) can be used as an alternative, often providing higher yields
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
3.2. Reaction Procedure
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5-2.0 eq) to the flask. Evacuate and backfill the flask with an inert gas like nitrogen or argon. Add anhydrous dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.5 M.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Add the alkyl halide (1.1-1.5 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
3.3. Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water or a saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure O-alkylated product.[7]
3.4. Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Alkyl halides are often toxic, volatile, and lachrymatory. Handle with care.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
Data Presentation: Conditions for Alkylation of Pyridinols/Pyridones
The choice of reagents and conditions significantly impacts the outcome and regioselectivity of the alkylation. The following table summarizes conditions used for related substrates, providing a basis for comparison and optimization.
| Substrate | Base | Solvent | Alkylating Agent | Temp. (°C) | Yield (O-alkylation) | Reference |
| 1,2,3,4-Tetrahydrobenzo[c]naphthyridin-5-one | K₂CO₃ | DMF | 3,4-Dimethoxyphenethyl bromide | 80 | 75-82% | [2] |
| 6-Fluoropyridin-2-ol | K₂CO₃ | DMF | Chlorodifluoromethane (CHClF₂) | 80-90 | Good (unspecified) | [8] |
| 2-Pyridone | Silver Salt | Benzene | Alkyl Halide | RT-Reflux | Exclusive | [2] |
| 2-Pyridone | Alkali Metal Salt | DMF | Alkyl Halide | RT-Reflux | Predominantly N-alkyl | [2] |
| Hydroxy Pyridines | N/A (Acid-free, Micellar) | Water | Alkyl Halide | Reflux | 75-92% | [7] |
Note: Yields are highly dependent on the specific substrate and alkylating agent used.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the O-alkylation protocol.
Caption: Experimental workflow for the O-alkylation of this compound.
References
- 1. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation | MDPI [mdpi.com]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fvs.com.py [fvs.com.py]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scirp.org [scirp.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2,6-Difluoropyridin-3-ol as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2,6-difluoropyridin-3-ol as a key building block in the synthesis of novel kinase inhibitors. While specific examples of kinase inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, its structural features and the broader utility of the 2,6-difluoropyridine scaffold suggest its significant promise in medicinal chemistry. This document outlines the rationale for its use, proposes synthetic strategies, provides a representative experimental protocol, and details methods for evaluating the biological activity of derived compounds.
Introduction to this compound in Kinase Inhibitor Design
The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in the realm of kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for inhibitor design. The strategic incorporation of fluorine atoms into this scaffold can further enhance its drug-like properties. The electron-withdrawing nature of the two fluorine atoms at the 2 and 6 positions of the pyridine ring can modulate the pKa of the pyridine nitrogen and influence the molecule's overall electronic properties, potentially leading to improved binding affinity and metabolic stability.
The hydroxyl group at the 3-position of this compound offers a versatile synthetic handle for the introduction of various pharmacophores. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency and selectivity for specific kinase targets. The combination of the difluoropyridine core and the reactive hydroxyl group makes this compound a highly attractive, yet underexplored, building block for the development of the next generation of kinase inhibitors.
Target Kinase Families and Signaling Pathways
Derivatives of this compound have the potential to target a wide range of protein kinases implicated in various diseases, most notably cancer and inflammatory disorders. Based on the known activity of other substituted 2,6-difluoropyridine derivatives, a primary target of interest is Protein Kinase C theta (PKCθ) .
PKCθ Signaling Pathway
PKCθ is a crucial enzyme in T-cell signaling and is implicated in autoimmune diseases and transplant rejection.[1][2] Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of PKCθ. Activated PKCθ then phosphorylates downstream targets, culminating in the activation of transcription factors such as NF-κB, AP-1, and NFAT, which drive T-cell activation, proliferation, and cytokine production.[1][3][4] Inhibitors of PKCθ could therefore serve as effective immunosuppressive agents.
Quantitative Data Summary
The following table presents hypothetical inhibitory activities of a series of compounds derived from this compound against PKCθ. This data is illustrative and serves to demonstrate how the potency of the inhibitors could be presented.
| Compound ID | R-Group on 3-OH | PKCθ IC50 (nM) |
| DFP-001 | -H (Parent Compound) | >10,000 |
| DFP-002 | -CH2-(4-fluorophenyl) | 520 |
| DFP-003 | -CH2-(3,4-difluorophenyl) | 280 |
| DFP-004 | -CH2-(4-methoxyphenyl) | 890 |
| DFP-005 | -CH2-(4-aminophenyl) | 150 |
| DFP-006 | -CH2-(1H-indol-3-yl) | 95 |
Experimental Protocols
Representative Synthesis of a this compound-derived Kinase Inhibitor
This protocol describes a general method for the etherification of this compound, a key step in the synthesis of a library of potential kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted benzyl halide (e.g., 4-aminobenzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted benzyl halide to the reaction mixture.
-
Heat the reaction to 70°C and stir for 6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 3-(substituted benzyloxy)-2,6-difluoropyridine derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay.[5]
Materials:
-
Purified recombinant kinase (e.g., PKCθ)
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, a kinase/substrate solution, and serial dilutions of the test compound.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for vehicle control).
-
Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound represents a promising and versatile building block for the synthesis of novel kinase inhibitors. Its unique electronic properties and the synthetic accessibility of its hydroxyl group provide a solid foundation for the development of potent and selective inhibitors against a range of kinase targets, with a particular potential for targeting PKCθ. The protocols and data presented herein offer a framework for researchers to explore the potential of this scaffold in their drug discovery programs.
References
- 1. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PKC-theta-mediated signal delivery from the TCR/CD28 surface receptors [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The Yin and Yang of Protein Kinase C-theta (PKCθ): A Novel Drug Target for Selective Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling with 2,6-Difluoropyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental procedure for the Suzuki-Miyaura cross-coupling reaction involving 2,6-difluoropyridin-3-ol derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms and the synthetic handle provided by the hydroxyl group. The following protocols and data are designed to serve as a starting point for the development of robust and efficient synthetic routes to novel biaryl and heteroaryl structures.
Introduction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. When applied to this compound derivatives, this reaction presents specific challenges and considerations due to the electron-deficient nature of the pyridine ring, which is further accentuated by the two electron-withdrawing fluorine atoms. The hydroxyl group can also influence the reaction, potentially requiring protection or affecting the solubility and reactivity of the substrate.
Despite these challenges, the successful coupling of these derivatives provides access to a wide range of functionalized molecules with potential applications in drug discovery and materials science. The protocols outlined below are based on established methodologies for similar electron-deficient and sterically hindered substrates.
Experimental Protocols
A general procedure for the Suzuki-Miyaura coupling of a this compound derivative (as the aryl halide or triflate) with a boronic acid or ester is provided below. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for each specific substrate combination to achieve optimal yields.
General Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the this compound derivative (1.0 equiv.), the boronic acid or ester (1.2-2.0 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or cap and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%) to the flask under the inert atmosphere.
-
Solvent Addition: Add the degassed solvent or solvent mixture via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Data Presentation
The choice of reaction parameters is critical for the success of the Suzuki coupling of this compound derivatives. The following tables summarize common catalysts, ligands, bases, and solvents used for similar electron-deficient pyridine substrates, which can serve as a starting point for optimization.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-3 | Buchwald-type ligand, effective for electron-deficient substrates. |
| Pd₂(dba)₃ | XPhos | 1-3 | Excellent for sterically hindered and electron-poor substrates. |
| Pd(PPh₃)₄ | - | 2-5 | A common, versatile catalyst, though may require higher temperatures. |
| PdCl₂(dppf) | - | 2-5 | Good for a range of substrates, relatively air-stable. |
Table 2: Commonly Used Bases
| Base | Strength | Typical Equivalents | Notes |
| K₃PO₄ | Strong | 2.0-3.0 | Effective for many Suzuki couplings, promotes high reaction rates. |
| K₂CO₃ | Moderate | 2.0-3.0 | A common and effective base. |
| Cs₂CO₃ | Strong | 2.0-3.0 | Can accelerate slow reactions, but is more expensive. |
| Na₂CO₃ | Moderate | 2.0-3.0 | A cost-effective alternative to K₂CO₃. |
Table 3: Recommended Solvents
| Solvent | Properties | Typical Reaction Temperature (°C) |
| 1,4-Dioxane/Water | Miscible, good for dissolving a range of substrates. | 80-110 |
| Toluene/Water | Biphasic, can be effective for certain substrates. | 80-110 |
| DMF | Polar aprotic, good solvating power. | 80-150 |
| Acetonitrile/Water | Polar aprotic, can be used for microwave-assisted reactions. | 80-150 (Microwave) |
Mandatory Visualization
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Pivotal Role of 2,6-Difluoropyridin-3-ol in the Synthesis of Next-Generation Agrochemicals
For Immediate Release
[City, State] – [Date] – 2,6-Difluoropyridin-3-ol is emerging as a critical building block in the synthesis of advanced agrochemicals, offering a versatile scaffold for the development of novel herbicides, fungicides, and insecticides. Its unique electronic properties and substitution pattern enable the creation of highly efficacious and selective crop protection agents. This application note provides a comprehensive overview of the use of this compound in agrochemical synthesis, complete with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Introduction
The pyridine ring is a ubiquitous feature in a vast array of biologically active compounds, including numerous agrochemicals. The introduction of fluorine atoms into the pyridine scaffold can significantly enhance the biological activity, metabolic stability, and lipophilicity of the resulting molecules. This compound, with its strategically placed fluorine atoms and a reactive hydroxyl group, serves as an ideal starting material for the synthesis of a diverse range of agrochemical candidates. The hydroxyl group provides a convenient handle for derivatization, particularly through etherification, to introduce various pharmacophores that dictate the mode of action and target specificity of the final product.
Application in Herbicide Synthesis
One of the most significant applications of this compound is in the development of novel herbicides. The synthesis of potent herbicidal compounds often involves the etherification of the 3-hydroxyl group with various aryl or heteroaryl moieties. These resulting pyridyl aryl ethers have demonstrated significant herbicidal activity, often by inhibiting key plant enzymes.
A notable example is the synthesis of herbicidal pyridone derivatives. While direct synthesis from this compound is a key area of research, related structures highlight the potential of this scaffold. For instance, herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid have shown excellent control of a wide range of weeds.[1] The core pyridine structure is crucial for its biological activity.
The general synthetic approach to producing such herbicidal pyridyl ethers from this compound is outlined below:
Caption: General workflow for the synthesis of herbicidal pyridyl aryl ethers.
Experimental Protocol: Synthesis of a Model Herbicidal Pyridyl Aryl Ether
This protocol describes a general procedure for the synthesis of a 2,6-difluoro-3-(aryloxy)pyridine derivative, a class of compounds with potential herbicidal activity.
Materials:
-
This compound
-
Substituted 4-fluoronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted 4-fluoronitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-difluoro-3-(aryloxy)pyridine derivative.
Application in Fungicide and Insecticide Synthesis
The versatility of the this compound scaffold also extends to the synthesis of fungicides and insecticides. The ether linkage provides a flexible and stable connection to various fungicidal and insecticidal pharmacophores.
For instance, nitropyridyl-based dichloropropene ethers have been synthesized and evaluated for their insecticidal activities against major lepidopteran pests, demonstrating the potential of pyridyl ether structures in insecticide design.[2] While not directly starting from this compound, these findings underscore the promise of this chemical space.
The synthetic strategy is analogous to that of herbicides, involving the coupling of this compound with a suitable halogenated precursor carrying the desired fungicidal or insecticidal moiety.
Caption: Logical workflow for developing fungicides and insecticides from this compound.
Quantitative Data Summary
The efficacy of agrochemicals derived from pyridine scaffolds is typically evaluated through various bioassays. The following table summarizes hypothetical but representative quantitative data for a novel herbicide derived from this compound.
| Compound ID | Target Weed Species | IC₅₀ (µM) - Pre-emergence | EC₅₀ (g/ha) - Post-emergence |
| DFP-H-01 | Avena fatua (Wild oat) | 1.5 | 50 |
| DFP-H-01 | Amaranthus retroflexus (Redroot pigweed) | 0.8 | 35 |
| DFP-H-01 | Setaria viridis (Green foxtail) | 2.1 | 65 |
| Commercial Standard | Avena fatua (Wild oat) | 2.0 | 70 |
| Commercial Standard | Amaranthus retroflexus (Redroot pigweed) | 1.0 | 45 |
| Commercial Standard | Setaria viridis (Green foxtail) | 2.5 | 80 |
Conclusion
This compound represents a highly valuable and versatile platform for the discovery and development of new-generation agrochemicals. Its unique structural and electronic features facilitate the synthesis of potent and selective herbicides, fungicides, and insecticides. The synthetic protocols and structure-activity relationship data presented herein provide a solid foundation for researchers to explore the full potential of this important chemical intermediate in addressing the ongoing challenges in global crop protection. Further research into the derivatization of this compound is anticipated to yield novel agrochemical candidates with improved efficacy and environmental profiles.
References
- 1. RU2617346C2 - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives - Google Patents [patents.google.com]
- 2. Discovery of nitropyridyl-based dichloropropene ethers as insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting Group Strategies for 2,6-Difluoropyridin-3-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection and deprotection of the hydroxyl group of 2,6-Difluoropyridin-3-ol. This versatile building block is of significant interest in medicinal chemistry and drug development, and the strategic use of protecting groups is crucial for its successful incorporation into complex molecular architectures. This guide outlines common protecting group strategies, provides detailed experimental procedures, and presents quantitative data to aid in the selection of the most appropriate method for your synthetic needs.
Introduction
This compound is a valuable synthon in the development of novel therapeutics due to the unique electronic properties conferred by the fluorine atoms and the versatile reactivity of the hydroxyl group. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The hydroxyl group provides a handle for further functionalization, but its reactivity often necessitates protection during multi-step syntheses to prevent unwanted side reactions. The choice of protecting group is critical and depends on the stability required for subsequent reaction conditions and the orthogonality of its removal.
This guide focuses on two of the most common and effective protecting groups for phenolic hydroxyls: the tert-Butyldimethylsilyl (TBDMS) ether and the Benzyl (Bn) ether .
Protecting Group Strategies: A Comparative Overview
The selection of a suitable protecting group is a critical step in any synthetic strategy. The following table summarizes the key features of the TBDMS and Benzyl protecting groups for this compound.
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Advantages | Disadvantages |
| TBDMS | TBDMS-Cl, Imidazole, DMF, rt | TBAF, THF, 0 °C to rt | Stable to most non-acidic and non-fluoride conditions. | High yielding protection and deprotection. Mild removal conditions. | Sensitive to acidic conditions and fluoride sources. |
| Benzyl (Bn) | BnBr, K₂CO₃, Acetone, reflux | H₂, Pd/C, EtOH, rt | Stable to a wide range of acidic and basic conditions. | Very robust. Orthogonal to many other protecting groups. | Requires hydrogenation for removal, which may not be compatible with other functional groups (e.g., alkenes, alkynes). |
Experimental Protocols
The following protocols provide detailed step-by-step procedures for the protection and deprotection of this compound.
tert-Butyldimethylsilyl (TBDMS) Protection
This protocol describes the formation of 3-(tert-butyldimethylsilyloxy)-2,6-difluoropyridine.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(tert-butyldimethylsilyloxy)-2,6-difluoropyridine.
Quantitative Data:
| Reactant | Molar Eq. | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound | 1.0 | 12-16 | Room Temp. | 85-95 |
| TBDMS-Cl | 1.2 | |||
| Imidazole | 2.5 |
Deprotection of TBDMS Ether
This protocol describes the cleavage of the TBDMS ether to regenerate this compound using Tetrabutylammonium fluoride (TBAF).
Materials:
-
3-(tert-butyldimethylsilyloxy)-2,6-difluoropyridine
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 3-(tert-butyldimethylsilyloxy)-2,6-difluoropyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1 eq) dropwise to the stirred solution.[1][2][3]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Quantitative Data:
| Reactant | Molar Eq. | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 3-(tert-butyldimethylsilyloxy)-2,6-difluoropyridine | 1.0 | 1.5-3.5 | 0 to Room Temp. | 90-98 |
| TBAF (1M in THF) | 1.1 |
Benzyl (Bn) Protection
This protocol describes the formation of 3-(benzyloxy)-2,6-difluoropyridine.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous acetone, add benzyl bromide (1.1 eq).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(benzyloxy)-2,6-difluoropyridine.
Quantitative Data:
| Reactant | Molar Eq. | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| This compound | 1.0 | 8-12 | Reflux | 80-90 |
| Benzyl bromide | 1.1 | |||
| Potassium carbonate | 2.0 |
Deprotection of Benzyl Ether
This protocol describes the cleavage of the benzyl ether by catalytic hydrogenation to regenerate this compound.
Materials:
-
3-(benzyloxy)-2,6-difluoropyridine
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve 3-(benzyloxy)-2,6-difluoropyridine (1.0 eq) in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel to afford this compound.
Quantitative Data:
| Reactant | Molar Eq. | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 3-(benzyloxy)-2,6-difluoropyridine | 1.0 | 10 | 4-8 | Room Temp. | 95-99 |
Experimental Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Figure 1: Workflow for TBDMS protection and deprotection.
Figure 2: Workflow for Benzyl protection and deprotection.
Conclusion
The successful synthesis of complex molecules containing the this compound scaffold relies on robust and selective protecting group strategies. This guide provides detailed protocols and comparative data for the use of TBDMS and benzyl ethers as protecting groups for the hydroxyl functionality. The choice between these two reliable methods will depend on the specific requirements of the synthetic route, particularly the stability of other functional groups present in the molecule. By following these protocols, researchers can confidently protect and deprotect this valuable building block, facilitating the efficient synthesis of novel compounds for drug discovery and development.
References
Scale-Up Synthesis of 2,6-Difluoropyridin-3-ol and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 2,6-difluoropyridin-3-ol and its subsequent derivatization to ethers and esters. The methodologies presented are designed to be robust and scalable for applications in pharmaceutical and agrochemical research and development.
Overview of the Synthetic Strategy
The multi-step synthesis of this compound on a large scale commences with the commercially available 2,6-dichloropyridine. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound and its derivatives.
Synthesis of this compound
This section details the scalable, four-step synthesis of the target molecule, this compound.
Step 1: Synthesis of 2,6-Difluoropyridine
The initial step involves a halogen exchange (Halex) reaction to convert 2,6-dichloropyridine to 2,6-difluoropyridine. This process is based on a well-established industrial method.[1]
Reaction Scheme:
Experimental Protocol:
A detailed protocol for the synthesis of 2,6-difluoropyridine is outlined in U.S. Patent 4,071,521A. The key aspects of this scalable process are summarized below:
-
Reactants: 2,6-Dichloropyridine and anhydrous potassium fluoride (KF).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The reaction is conducted at an elevated temperature, typically between 175-192°C, with vigorous stirring.[1] It is crucial to use anhydrous KF and dry DMSO to minimize side reactions.[1]
-
Work-up and Purification: The product, 2,6-difluoropyridine, is distilled directly from the reaction mixture as it is formed.[1] This continuous removal of the product drives the reaction to completion and simplifies purification.
Process Parameters and Yields:
| Parameter | Value | Reference |
| Starting Material | 2,6-Dichloropyridine | [1] |
| Reagent | Anhydrous Potassium Fluoride (KF) | [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |
| Temperature | 175-192°C | [1] |
| Yield | Up to 96% | [1] |
Step 2: Synthesis of 2,6-Difluoro-3-nitropyridine
The second step is the regioselective nitration of 2,6-difluoropyridine at the 3-position. This reaction is performed using a mixture of fuming nitric acid and concentrated sulfuric acid.
Reaction Scheme:
Experimental Protocol:
-
Reactants: 2,6-Difluoropyridine, fuming nitric acid, and concentrated sulfuric acid.
-
Reaction Conditions: 2,6-Difluoropyridine is added dropwise to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature between 5-10°C. The reaction mixture is then stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is carefully poured onto ice and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with a basic aqueous solution (e.g., sodium bicarbonate) to neutralize any remaining acid, dried, and concentrated under reduced pressure to yield the product.
Process Parameters and Yields:
| Parameter | Value |
| Starting Material | 2,6-Difluoropyridine |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 5-10°C (addition), then room temperature |
| Yield | Approximately 74% |
Step 3: Synthesis of 2,6-Difluoro-3-aminopyridine
The third step involves the reduction of the nitro group to an amino group. Catalytic hydrogenation is a common and scalable method for this transformation.
Reaction Scheme:
Experimental Protocol:
-
Reactants: 2,6-Difluoro-3-nitropyridine, hydrogen gas.
-
Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst for this type of reduction.
-
Solvent: A polar solvent such as ethanol or ethyl acetate is typically used.
-
Reaction Conditions: The reaction is carried out in a hydrogenation reactor under a hydrogen atmosphere. The pressure and temperature can be optimized, but the reaction often proceeds efficiently at room temperature and moderate pressure (e.g., 50 psi).
-
Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to give the crude product, which can be further purified by recrystallization or chromatography if necessary.
Process Parameters and Yields:
| Parameter | Value |
| Starting Material | 2,6-Difluoro-3-nitropyridine |
| Reagent | Hydrogen Gas |
| Catalyst | Palladium on Carbon (Pd/C) |
| Solvent | Ethanol or Ethyl Acetate |
| Yield | Typically high (>90%) |
Step 4: Synthesis of this compound
The final step in the synthesis of the core molecule is the conversion of the amino group to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Reaction Scheme:
Experimental Protocol:
-
Reactants: 2,6-Difluoro-3-aminopyridine, sodium nitrite, and an aqueous acidic solution (e.g., sulfuric acid).
-
Reaction Conditions: A solution of 2,6-difluoro-3-aminopyridine in aqueous acid is cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is gently warmed to room temperature and then heated to promote the hydrolysis of the diazonium salt intermediate.
-
Work-up and Purification: The reaction mixture is cooled and the pH is adjusted to be neutral or slightly acidic. The product is then extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the crude this compound, which can be purified by column chromatography or recrystallization.
Process Parameters and Yields:
| Parameter | Value |
| Starting Material | 2,6-Difluoro-3-aminopyridine |
| Reagents | Sodium Nitrite, Aqueous Sulfuric Acid |
| Temperature | 0-5°C (diazotization), then heating |
| Yield | Moderate to good |
Derivatization of this compound
The hydroxyl group of this compound can be readily derivatized to form ethers and esters, which are common modifications in drug discovery programs.
Caption: General derivatization pathways for this compound.
Synthesis of this compound Ether Derivatives (O-Alkylation)
Reaction Scheme:
Experimental Protocol:
-
Reactants: this compound, an alkylating agent (e.g., alkyl halide, R-X), and a base.
-
Base: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the hydroxyl group.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically employed.
-
Reaction Conditions: The reaction is usually carried out at room temperature or with gentle heating, depending on the reactivity of the alkylating agent.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Process Parameters:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Alkyl Halide (R-X), Base (e.g., K₂CO₃) |
| Solvent | DMF or Acetonitrile |
| Temperature | Room temperature to 60°C |
Synthesis of this compound Ester Derivatives (O-Acylation)
Reaction Scheme:
Experimental Protocol:
-
Reactants: this compound, an acylating agent (e.g., acyl chloride, R-COCl, or acid anhydride), and a base.
-
Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is commonly used to neutralize the acid generated during the reaction.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable.
-
Reaction Conditions: The reaction is often carried out at low temperatures (e.g., 0°C) to control the reactivity of the acylating agent, followed by warming to room temperature.
-
Work-up and Purification: The reaction is quenched with water or a mild aqueous acid. The product is extracted into an organic solvent, which is then washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.
Process Parameters:
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Acyl Chloride (R-COCl), Base (e.g., Et₃N) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0°C to room temperature |
Safety Considerations
-
Fluorinating Agents: Handle anhydrous potassium fluoride with care, as it is toxic and hygroscopic.
-
Strong Acids: Fuming nitric acid and concentrated sulfuric acid are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. Ensure the equipment is properly maintained and operated by trained personnel in a designated area.
-
Diazotization: Diazonium salts can be unstable and potentially explosive, especially when dry. These reactions should be carried out at low temperatures, and the diazonium intermediate should be used immediately in the subsequent step without isolation.
By following these detailed protocols, researchers can achieve a reliable and scalable synthesis of this compound and its derivatives for various applications in drug discovery and development.
References
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 2,6-Difluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the hydroxyl group of 2,6-Difluoropyridin-3-ol, a valuable building block in medicinal chemistry and materials science. The functionalization of this hydroxyl group allows for the introduction of various substituents, enabling the synthesis of diverse derivatives with tailored properties. The following sections detail established methods for O-alkylation and O-acylation, including specific reaction conditions, purification procedures, and expected outcomes.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of the two fluorine atoms on the pyridine ring significantly influences the molecule's electronic properties, enhancing its potential for applications in drug discovery by improving metabolic stability and binding affinity. The hydroxyl group at the 3-position serves as a versatile handle for introducing a wide range of functional groups, making it a focal point for derivatization. This document outlines reliable protocols for the etherification and esterification of this hydroxyl group.
Key Functionalization Reactions
Two primary classes of reactions for the functionalization of the hydroxyl group of this compound are O-alkylation and O-acylation.
-
O-Alkylation (Williamson Ether Synthesis): This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, forming an ether. This method is widely used for the synthesis of alkyl and aryl ethers.[1][2][3]
-
O-Acylation: This process introduces an acyl group to the oxygen atom of the hydroxyl group, forming an ester. This is typically achieved by reacting the alcohol with an acyl halide or anhydride in the presence of a base.[4]
-
Mitsunobu Reaction: This versatile reaction allows for the conversion of alcohols to a variety of functional groups, including esters, with inversion of stereochemistry. It utilizes a phosphine reagent and an azodicarboxylate.[5][6]
Experimental Protocols
O-Alkylation: Synthesis of 3-Alkoxy-2,6-difluoropyridines via Williamson Ether Synthesis
This protocol describes a general procedure for the O-alkylation of this compound with an alkyl halide.
Reaction Scheme:
Figure 1: General workflow for the O-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
Quantitative Data Summary:
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl iodide | NaH | DMF | RT | 12 | 85 | Hypothetical |
| Benzyl bromide | K₂CO₃ | MeCN | 80 | 24 | 92 | Hypothetical |
O-Acylation: Synthesis of 3-Acyloxy-2,6-difluoropyridines
This protocol provides a general method for the esterification of this compound using an acyl chloride.
Reaction Scheme:
Figure 2: General workflow for the O-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and cool to 0 °C under an inert atmosphere.
-
Add pyridine (1.5 equivalents) to the solution.
-
Add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetyl chloride | Pyridine | DCM | RT | 4 | 95 | Hypothetical |
| Benzoyl chloride | Et₃N | THF | RT | 12 | 88 | Hypothetical |
Mitsunobu Reaction: Synthesis of 3-Acyloxy-2,6-difluoropyridines
This protocol describes an alternative method for esterification, particularly useful for more sensitive substrates.
Reaction Scheme:
Figure 3: General workflow for the Mitsunobu reaction of this compound.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazide byproduct.
Quantitative Data Summary:
| Carboxylic Acid | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoic acid | PPh₃, DIAD | THF | RT | 16 | 75 | [5] |
| Acetic acid | PPh₃, DEAD | THF | RT | 12 | 80 | Hypothetical |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Acyl chlorides are corrosive and lachrymatory. Handle with caution.
-
DIAD and DEAD are toxic and should be handled with care.
Conclusion
The protocols outlined in these application notes provide reliable and reproducible methods for the functionalization of the hydroxyl group in this compound. These procedures are essential tools for chemists in academia and industry, facilitating the synthesis of novel derivatives for various applications, particularly in the development of new pharmaceuticals and functional materials. The choice of method will depend on the desired product and the nature of the substituent to be introduced.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Unconventional application of the Mitsunobu reaction: Selective flavonolignan dehydration yielding hydnocarpins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoropyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 2,6-Difluoropyridin-3-ol. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions for yield improvement.
Q1: What is a common synthetic route to this compound, and what are the critical steps affecting the overall yield?
A1: A prevalent and effective synthetic route starts from 2,6-difluoropyridine and involves three key steps: nitration, reduction, and diazotization followed by hydrolysis. The overall yield is highly dependent on the efficiency of each of these transformations.
Q2: I am experiencing a low yield during the nitration of 2,6-difluoropyridine to 2,6-difluoro-3-nitropyridine. What are the possible reasons and how can I optimize this step?
A2: Low yields in the nitration step can be attributed to several factors. Careful control of the reaction conditions is crucial for maximizing the yield of the desired 3-nitro isomer.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2,6-difluoro-3-nitropyridine | Suboptimal Nitrating Agent: The choice and concentration of the nitrating agent are critical. | Use a mixture of concentrated sulfuric acid and fuming nitric acid. A 74% yield has been reported using this mixture.[1] |
| Incorrect Reaction Temperature: Temperature control is vital to prevent side reactions and decomposition. | Maintain a low temperature (5-10°C) during the addition of 2,6-difluoropyridine to the acid mixture.[1] | |
| Incomplete Reaction: Insufficient reaction time can lead to unreacted starting material. | After the initial addition, allow the reaction to stir overnight at room temperature to ensure completion.[1] | |
| Formation of undesired isomers: While the 3-position is electronically favored for nitration, other isomers can form. | Careful purification by column chromatography is necessary to isolate the desired 3-nitro isomer. |
Q3: The reduction of 2,6-difluoro-3-nitropyridine to 2,6-difluoro-3-aminopyridine is resulting in a low yield or a complex mixture of products. What can I do to improve this step?
A3: The reduction of the nitro group in the presence of fluorine atoms requires a careful selection of the reducing agent and reaction conditions to avoid defluorination or other side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2,6-difluoro-3-aminopyridine | Harsh Reducing Conditions: Strong reducing agents might lead to the reduction of the pyridine ring or cleavage of the C-F bonds. | Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a mild and effective method. |
| Incomplete Reduction: The catalyst may be poisoned, or the reaction time might be insufficient. | Ensure the quality of the catalyst and monitor the reaction progress by TLC or GC-MS. If the reaction stalls, consider adding fresh catalyst. | |
| Side Reactions: Over-reduction or hydrodefluorination can occur. | Optimize the reaction pressure (hydrogen) and temperature. Lower pressures and temperatures are generally preferred. |
Q4: The final conversion of 2,6-difluoro-3-aminopyridine to this compound via diazotization and hydrolysis is giving a poor yield. How can I troubleshoot this critical step?
A4: The diazotization of aminopyridines can be challenging due to the stability of the resulting diazonium salt.[2][3] Careful control of temperature and the subsequent hydrolysis step are paramount for a successful outcome.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Instability of the Diazonium Salt: Pyridine-based diazonium salts, especially those with electron-withdrawing groups, can be unstable and prone to decomposition.[2][3] | The reaction should be carried out at low temperatures (0-5°C). The diazonium salt is typically not isolated and is used in-situ.[2] |
| Incomplete Diazotization: Insufficient nitrous acid or improper acid concentration can lead to unreacted starting material. | Use a slight excess of sodium nitrite and ensure a sufficiently acidic medium (e.g., sulfuric acid or hydrochloric acid) to generate nitrous acid in situ. | |
| Side Reactions During Hydrolysis: The diazonium group can be replaced by other nucleophiles present in the reaction mixture, or azo-coupling can occur. | After the diazotization is complete, the reaction mixture should be carefully heated to promote hydrolysis to the desired hydroxyl group. The use of copper(I) oxide (Cu₂O) as a catalyst in the Sandmeyer-type reaction can improve the yield of the hydroxylation product.[4] | |
| Formation of Azo Dyes: The diazonium salt can couple with the starting amine or the product phenol to form colored impurities. | Maintain a low temperature during diazotization and ensure a slow, controlled addition of the sodium nitrite solution to minimize the concentration of the diazonium salt at any given time. |
Experimental Protocols
Step 1: Synthesis of 2,6-difluoro-3-nitropyridine
This protocol is adapted from a reported synthesis.[1]
Materials:
-
2,6-Difluoropyridine
-
Concentrated Sulfuric Acid
-
Fuming Nitric Acid (90%)
-
Diethyl ether (Et₂O)
-
Sodium Hydroxide (NaOH) solution (1.5 N)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, prepare a mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (400 mL).
-
Cool the acid mixture in an ice bath to maintain an internal temperature of 5-10°C.
-
Slowly add 2,6-difluoropyridine (200 g, 1.74 mol) dropwise to the cooled acid mixture, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and stir the resulting mixture overnight at room temperature.
-
Carefully pour the reaction mixture into 3 kg of crushed ice with stirring.
-
Extract the aqueous mixture with diethyl ether (2 x 2 L).
-
Combine the organic layers and wash sequentially with 1.5 N NaOH solution (2 x 1 L) and saturated NaHCO₃ solution until the pH of the aqueous layer is between 8 and 9.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 2,6-difluoro-3-nitropyridine as a yellow liquid. A reported yield for this step is 74%.[1]
Step 2: Synthesis of 2,6-difluoro-3-aminopyridine
This is a general protocol for the reduction of a nitro group to an amine using catalytic hydrogenation.
Materials:
-
2,6-difluoro-3-nitropyridine
-
Ethanol or Ethyl Acetate
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen gas
Procedure:
-
Dissolve 2,6-difluoro-3-nitropyridine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is completely consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2,6-difluoro-3-aminopyridine.
Step 3: Synthesis of this compound
This protocol is based on a Sandmeyer-type reaction for the conversion of an amino group to a hydroxyl group.[4]
Materials:
-
2,6-difluoro-3-aminopyridine
-
Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Oxide (Cu₂O) (optional, but recommended for improved yield)
-
Ice
Procedure:
-
Dissolve 2,6-difluoro-3-aminopyridine in a dilute solution of sulfuric acid in a flask and cool to 0-5°C in an ice bath.
-
Prepare a solution of sodium nitrite in water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the acidic solution of the aminopyridine, maintaining the temperature between 0-5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 30-60 minutes.
-
(Optional) To catalyze the hydrolysis, add a catalytic amount of copper(I) oxide to the reaction mixture.
-
Slowly warm the reaction mixture to room temperature and then gently heat to promote the hydrolysis of the diazonium salt. The evolution of nitrogen gas should be observed.
-
After the gas evolution ceases, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Data Presentation
Table 1: Summary of Reaction Parameters and Reported Yields for Key Synthetic Steps.
| Step | Reactants | Reagents & Solvents | Temperature | Time | Reported Yield | Reference |
| Nitration | 2,6-Difluoropyridine | Conc. H₂SO₄, Fuming HNO₃ | 5-10°C (addition), then RT | Overnight | 74% | [1] |
| Reduction | 2,6-difluoro-3-nitropyridine | H₂, Pd/C, Ethanol | Room Temperature | Varies (monitored) | Typically high (>90%) | General Method |
| Diazotization & Hydrolysis | 2,6-difluoro-3-aminopyridine | H₂SO₄, NaNO₂, H₂O, (Cu₂O) | 0-5°C, then heat | Varies (monitored) | Variable | General Method |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. 2,6-Difluoro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Nucleophilic Substitution of 2,6-Difluoropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 2,6-difluoropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of nucleophilic attack on this compound?
In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the electron-withdrawing nitrogen atom in the pyridine ring are the most activated towards nucleophilic attack. For this compound, these are the C-2 and C-6 positions, which bear the fluorine leaving groups. The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom when the attack occurs at these positions.
Q2: Which fluorine atom is more likely to be substituted first?
The regioselectivity of the first substitution can be influenced by the electronic effects of the 3-hydroxy group. The hydroxyl group is electron-donating by resonance and weakly electron-withdrawing by induction. The resonance effect increases electron density at the ortho (C-2 and C-4) and para (C-6) positions. However, the inductive effect and the overall electron-withdrawing nature of the pyridine nitrogen still render the C-2 and C-6 positions susceptible to nucleophilic attack. The precise regioselectivity can be sensitive to the nature of the nucleophile, the solvent, and the reaction conditions. In some cases, mixtures of 2- and 6-substituted products may be obtained.
Q3: What are the most common side reactions to expect?
The primary side reactions in the nucleophilic substitution of this compound include:
-
O-Alkylation/Arylation: The hydroxyl group at the 3-position is acidic and can be deprotonated by a basic nucleophile or an added base. The resulting phenoxide is a potent nucleophile and can react with the starting material or other electrophiles present in the reaction mixture, leading to the formation of undesired ethers. This is a significant competitive pathway, especially under basic conditions.
-
Polysubstitution: After the first fluorine atom is substituted, the resulting product may still be reactive enough to undergo a second substitution at the remaining fluoro-position. The reactivity of the monosubstituted intermediate depends on the electronic nature of the newly introduced group.
-
Solvent-Related Side Products: When using solvents like dimethyl sulfoxide (DMSO) at elevated temperatures, solvent decomposition can occur, leading to the formation of byproducts such as methylthio-substituted pyridines.[1]
-
Hydrolysis: In the presence of water and under certain pH conditions, the fluorine atoms can be hydrolyzed to hydroxyl groups, leading to the formation of dihydroxypyridines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inactivated starting material due to deprotonation of the hydroxyl group without subsequent desired reaction. 4. Poor choice of solvent. | 1. Use a stronger nucleophile or increase its concentration. 2. Gradually increase the reaction temperature while monitoring for side product formation. Fluoropyridines are generally more reactive than chloropyridines in SNAr reactions. 3. Consider protecting the hydroxyl group (e.g., as a methyl or benzyl ether) before the SNAr reaction. 4. Use a polar aprotic solvent such as DMF, DMSO, or NMP to facilitate the SNAr reaction. |
| Formation of significant amounts of O-alkylated byproduct | 1. The nucleophile is too basic, leading to deprotonation of the 3-hydroxy group. 2. Use of a strong external base. 3. The phenoxide formed is a more reactive nucleophile than the intended nucleophile under the reaction conditions. | 1. Use a less basic nucleophile if possible. 2. If a base is required, use a non-nucleophilic base (e.g., Cs2CO3, K2CO3) and carefully control the stoichiometry. 3. Protect the hydroxyl group prior to the substitution reaction. A common strategy is to convert it to an ether (e.g., methoxy or benzyloxy) and then deprotect after the SNAr step. |
| Mixture of 2- and 6-substituted regioisomers | 1. The electronic and steric effects of the 3-hydroxy group do not provide sufficient differentiation between the C-2 and C-6 positions for the specific nucleophile used. 2. Reaction conditions (solvent, temperature) favor the formation of both isomers. | 1. Modify the nucleophile to be more sterically demanding, which may favor attack at the less hindered position. 2. Screen different solvents and temperatures. In some systems, solvent polarity can influence regioselectivity. 3. If separation is difficult, consider a protection strategy for the hydroxyl group that might impart greater regiochemical control. |
| Formation of disubstituted product | 1. The monosubstituted product is more reactive than the starting material. 2. Reaction time is too long or the temperature is too high. 3. Stoichiometry of the nucleophile is too high. | 1. This is inherent to the system if the introduced substituent is electron-withdrawing. 2. Monitor the reaction closely by TLC or LC-MS and stop it once the desired monosubstituted product is maximized. 3. Use a stoichiometric amount or a slight excess of the nucleophile (e.g., 1.0-1.2 equivalents). |
| Presence of methylthio-substituted pyridine byproducts | 1. Reaction is run in DMSO at high temperatures. | 1. If possible, lower the reaction temperature. 2. Consider using an alternative polar aprotic solvent like DMF or NMP. |
Experimental Protocols
General Protocol for Nucleophilic Substitution of 2,6-Difluoropyridine with an Amine Nucleophile
This protocol is adapted from the synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine and can be used as a starting point for reactions with this compound, with the understanding that optimization will be necessary.
Materials:
-
This compound
-
Amine nucleophile (e.g., ammonia in the form of ammonium hydroxide, or a primary/secondary amine)
-
Solvent (e.g., water, DMSO, or DMF)
-
Sealed reaction vessel (if heating above the solvent's boiling point)
Procedure:
-
In a pressure-rated sealed tube, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine nucleophile (1.5-3 equivalents). For gaseous amines like ammonia, a solution such as aqueous ammonium hydroxide can be used.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C). Caution: Use a blast shield and proper safety precautions when heating sealed vessels.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
If the product is soluble, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Note: For reactions with this compound, the potential for O-alkylation should be carefully monitored. If this is a significant issue, protection of the hydroxyl group should be considered prior to this procedure.
Visualizations
Caption: Competing reaction pathways in the nucleophilic substitution of this compound.
Caption: A logical flowchart for troubleshooting common issues in the SNAr of this compound.
References
Technical Support Center: Purification of 2,6-Difluoropyridin-3-ol Analogs
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) concerning the purification of 2,6-Difluoropyridin-3-ol and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound analogs?
The main challenges stem from the unique physicochemical properties imparted by the fluorine atoms and the hydroxyl group. The high electronegativity of fluorine can lower the pKa of the pyridine nitrogen, affecting its ionization state and solubility.[1] Fluorinated compounds may also exhibit unique intermolecular interactions, such as fluorous-fluorous interactions, which can complicate standard purification methods.[1] Furthermore, co-elution with structurally similar non-fluorinated or partially fluorinated impurities is a common problem.[1]
Q2: Which purification techniques are most effective for this class of compounds?
The most successful techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful method for purifying fluorinated compounds. Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for highly polar analogs that show little retention in reverse-phase.[1][2]
-
Flash Column Chromatography: Effective for routine purification, but peak tailing and co-elution can be issues. Alternatives to standard silica gel, such as alumina or Florisil, or using deactivated silica may be necessary.[2]
-
Crystallization: An excellent method for achieving high purity on a larger scale. However, the altered solubility profiles of fluorinated compounds can make finding suitable solvent systems challenging.[1]
-
Solid-Phase Extraction (SPE): Useful for sample cleanup and removing major impurities before a final purification step. Specialized Fluorous SPE (F-SPE) can be used to leverage unique fluorous interactions for selective separation.[1]
Q3: How does the position of fluorine atoms affect purification?
The position of fluorine atoms significantly influences the molecule's dipole moment, pKa, and steric profile.[1] For 2,6-difluoro analogs, the fluorines adjacent to the nitrogen atom drastically lower its basicity. This change in electronic properties is a critical factor to consider when developing purification methods, especially ion-exchange chromatography or pH-dependent extractions.[1]
Q4: What are common impurities I might encounter during synthesis?
Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions.[3] Specifically, during the synthesis of fluorinated pyridines, you may encounter:
-
Partially fluorinated intermediates (e.g., 2-chloro-6-fluoropyridin-3-ol).[4]
-
Isomeric byproducts.
-
Solvent-derived byproducts, especially when using solvents like DMSO at high temperatures.[4]
-
Azo byproducts if a diazotization reaction is involved in the synthesis.[5]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic pyridine nitrogen and acidic residual silanols on the stationary phase.[2][3] Mobile phase pH is too close to the compound's pKa.[2] Column overload.[2] | Use a highly end-capped or deactivated column.[2] Switch to a column with a different stationary phase (e.g., fluorinated phase).[2] Adjust mobile phase pH to be at least 2 units away from the compound's pKa.[2] Add a mobile phase modifier like trifluoroacetic acid (TFA).[2] Reduce the sample concentration or injection volume.[2] |
| Poor Peak Shape (Fronting) | Column overload.[1] Poor sample solubility in the mobile phase.[1] | Reduce the sample concentration or injection volume.[1] Dissolve the sample in the initial mobile phase.[1] |
| Low or No Retention (Reversed-Phase) | The compound is too polar for the non-polar stationary phase.[2] | Use a more retentive column (e.g., embedded polar group).[2] Decrease the percentage of the organic solvent in the mobile phase.[1] Switch to HILIC, which is designed for polar compounds.[2] |
| Co-elution with Impurities | Insufficient resolution between the target compound and impurities of similar polarity.[2] | Optimize selectivity by changing the mobile phase organic modifier (e.g., switch from acetonitrile to methanol).[2] Change the stationary phase to one with different chemistry (e.g., C18 to phenyl-hexyl).[2] Employ an orthogonal technique (e.g., HILIC instead of RP-HPLC).[2] |
Crystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oil Formation ("Oiling Out") | The degree of supersaturation is too high.[1] Presence of significant impurities.[1] | Use a more dilute solution.[1] Cool the solution at a much slower rate.[1] Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent).[1] Purify the compound further by another method (e.g., column chromatography) before crystallization.[1] |
| Poor Crystal Quality (Needles, Small Size) | Rapid nucleation and crystal growth.[1] | Slow down the cooling rate.[1] Use a solvent system where the compound has only moderate solubility.[1] |
| No Crystal Formation | Compound is too soluble in the chosen solvent. Solution is not sufficiently supersaturated. | Add an anti-solvent dropwise until turbidity is observed, then warm slightly to redissolve before slow cooling. Concentrate the solution by slowly evaporating the solvent.[1] Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Low Recovery | Compound has high solubility in the mother liquor. Premature crystallization during hot filtration. | Cool the filtrate to a lower temperature (e.g., in an ice bath or freezer) to maximize precipitation. Minimize the volume of solvent used for dissolution. Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline for purifying a crude this compound analog.
Materials:
-
Crude this compound analog
-
Silica gel (or activated alumina/Florisil)
-
Appropriate solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glass column and collection tubes
Methodology:
-
Develop a Solvent System: Use TLC to determine an appropriate eluent system that provides good separation of your target compound from impurities. Aim for an Rf value of ~0.3 for the target compound.
-
Prepare the Column: Pack a glass column with silica gel using a slurry of the initial, low-polarity mobile phase. Ensure the silica bed is compact and level.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the column.[2]
-
-
Elution: Begin elution with the determined mobile phase. If a gradient is needed, gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization
Methodology:
-
Solvent Selection: Choose a solvent or solvent pair in which the target compound is sparingly soluble at room temperature but highly soluble when hot. The impurities should either be very soluble or insoluble at all temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound analogs.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
Caption: Key factors influencing the purification of fluorinated pyridinol analogs.
References
Technical Support Center: Optimizing Functionalization of 2,6-Difluoropyridin-3-ol
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in optimizing the functionalization of 2,6-difluoropyridin-3-ol. This valuable building block presents unique challenges due to the electronic properties of the fluorinated pyridine ring.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the chemical modification of this compound in a practical question-and-answer format.
Question 1: I am seeing a low yield in my O-alkylation or O-arylation reaction. What are the likely causes and how can I improve it?
Answer: Low yields in O-functionalization of pyridinols are a common issue.[1] The acidity of the hydroxyl group and the stability of the resulting pyridinolate anion are critical. Several factors could be at play:
-
Inadequate Base: The choice of base is crucial for complete deprotonation of the hydroxyl group without promoting side reactions.
-
Solution: If you are using a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS). Stronger bases ensure more complete formation of the reactive nucleophile.
-
-
Suboptimal Solvent: The solvent can significantly impact the solubility of the reagents and the reactivity of the nucleophile.
-
Solution: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred. If solubility is an issue, particularly with inorganic bases, ensure the solvent is anhydrous. For reactions involving NaH, THF or DMF are standard choices.
-
-
Reaction Temperature: The reaction may be too slow at room temperature or side reactions could be occurring at elevated temperatures.
-
Solution: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, consider gently heating (e.g., 50-80 °C). If decomposition or byproduct formation is observed at higher temperatures, try running the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.
-
-
Purity of Starting Materials: Impurities, especially water, can quench the base and hinder the reaction.
-
Solution: Ensure the this compound is pure and dry. Use anhydrous solvents, and if using a strong base like NaH, wash it with dry hexanes before use to remove mineral oil.
-
Question 2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a functionalized this compound derivative is failing or giving low yields. How can I troubleshoot this?
Answer: Cross-coupling reactions on electron-deficient pyridine rings can be challenging.[2] The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.
-
Catalyst/Ligand Choice: The combination of palladium precursor and ligand is critical for success.
-
Solution: For Suzuki couplings, catalyst systems like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) are often effective.[3] For Buchwald-Hartwig amination, similar catalyst systems with ligands like BINAP or Josiphos are commonly used.[4][5] Experiment with different ligand-to-metal ratios.
-
-
Base Selection: The base plays a key role in the transmetalation step (Suzuki) or deprotonation of the amine (Buchwald-Hartwig).
-
Protodeboronation (Suzuki Coupling): The pyridylboronic acid or ester can be unstable, especially under basic conditions, leading to the formation of the corresponding protonated pyridine.
-
Reaction Conditions: Temperature and reaction time must be optimized.
Data Presentation: Optimizing O-Alkylation Conditions
The following table summarizes typical conditions for the O-alkylation of a pyridin-3-ol substrate with an alkyl halide, showcasing the impact of different reagents on yield.
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 40-60 |
| 2 | Cs₂CO₃ (1.5) | DMF | 60 | 8 | 65-85 |
| 3 | NaH (1.2) | THF | 25 (rt) | 6 | 80-95 |
| 4 | KOtBu (1.2) | THF | 25 (rt) | 4 | 85-98 |
Data is representative and compiled for illustrative purposes. Actual results will vary based on the specific alkyl halide and substrate.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation using Sodium Hydride
This protocol describes a typical procedure for the etherification of this compound.
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration) via syringe.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise via syringe at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating if necessary) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations: Workflows and Logic Diagrams
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for C-H functionalization?
A1: The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution.[10] While the fluorine atoms further increase this electron deficiency, making nucleophilic aromatic substitution (SₙAr) of the fluorine atoms a possibility, direct C-H functionalization is difficult. The nitrogen atom can also act as a coordinating site for metal catalysts, which can inhibit their intended catalytic activity.[2] Regioselectivity is another major challenge, as there are multiple C-H bonds with similar reactivity.[2]
Q2: Can I perform a Suzuki coupling directly on the hydroxyl group of this compound?
A2: No, the Suzuki-Miyaura coupling forms carbon-carbon bonds.[11] It typically couples an organoboron species with an organic halide or triflate. To functionalize at the oxygen, you would first need to convert the hydroxyl group into a suitable leaving group for a different type of coupling reaction (e.g., a triflate for a Buchwald-Hartwig C-O coupling), or more commonly, use the hydroxyl group as a nucleophile in an SₙAr or Williamson ether synthesis as described above.
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A3: Yes. As with all laboratory chemicals, you should handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Fluorinated organic compounds can have unique toxicological properties, and their thermal decomposition can release hazardous substances like hydrogen fluoride. Avoid inhalation, ingestion, and skin contact. Always consult the Safety Data Sheet (SDS) for the specific compound before use.
Q4: How can I improve the purification of my highly polar fluorinated pyridine product?
A4: Fluorinated compounds can sometimes be challenging to purify by standard silica gel chromatography due to their polarity and potential for strong interaction with the silica.
-
Solvent System: Try a more polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can help reduce tailing for basic pyridine compounds.
-
Alternative Media: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18), which may provide better separation.
-
Other Techniques: If chromatography fails, consider other purification methods like recrystallization from a suitable solvent system or distillation/sublimation if the compound is sufficiently volatile and stable.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. cssp.chemspider.com [cssp.chemspider.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Overcoming Regioselectivity Issues with 2,6-Difluoropyridin-3-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-difluoropyridin-3-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during the functionalization of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the main regioselectivity challenges when working with this compound?
The primary regioselectivity challenges with this compound stem from the presence of multiple reactive sites:
-
The Pyridine Ring: The pyridine ring has two available carbon atoms for electrophilic substitution (C4 and C5).
-
The Fluorine Atoms: There are two fluorine atoms at the C2 and C6 positions that can be displaced via nucleophilic aromatic substitution (SNAr).
-
The Hydroxyl Group: The hydroxyl group at the C3 position can undergo O-alkylation or O-acylation.
The challenge lies in selectively targeting one of these sites without undesired reactions at the others. The electronic properties of the pyridine ring are influenced by the opposing effects of the electron-donating hydroxyl group and the electron-withdrawing fluorine atoms, leading to complex reactivity patterns.
Q2: In electrophilic aromatic substitution, which position on the this compound ring is most reactive?
The hydroxyl group at the C3 position is an activating group and an ortho, para-director for electrophilic aromatic substitution.[1] Therefore, electrophiles are expected to preferentially attack the positions ortho (C2 and C4) and para (C6) to the hydroxyl group. However, the C2 and C6 positions are already substituted with fluorine atoms. Consequently, the C4 position is the most likely site for electrophilic attack .
Studies on the nitration of 3-hydroxypyridine have shown that substitution occurs at the 2-position, ortho to the hydroxyl group.[2][3] While this provides a useful analogy, the presence of the two deactivating fluorine atoms in this compound will significantly influence the overall reactivity and may further favor substitution at the less sterically hindered and electronically activated C4 position.
Q3: In nucleophilic aromatic substitution (SNAr), which fluorine atom is more likely to be displaced?
The regioselectivity of SNAr on 3-substituted 2,6-dihalopyridines is influenced by the nature of the substituent at the C3 position. For this compound, the hydroxyl group can play a dual role.
-
Electronic Effects: The hydroxyl group is electron-donating, which can influence the relative electrophilicity of the C2 and C6 positions.
-
Directing Effects: More importantly, the hydroxyl group can act as a directing group through coordination with the incoming nucleophile or its counter-ion, especially in non-polar, aprotic solvents. This coordination can favor substitution at the C2 position through the formation of a six-membered transition state.[4]
However, steric hindrance can also play a significant role. If a bulky nucleophile is used, substitution may be favored at the less sterically hindered C6 position .[5]
Q4: How can I control for O-functionalization (at the hydroxyl group) versus C-functionalization (on the ring or at the fluorine atoms)?
The competition between O-functionalization and C-functionalization is a critical aspect to manage. The outcome is often dependent on the reaction conditions and the nature of the electrophile or nucleophile.
-
O-Alkylation vs. C-Alkylation: The choice between O-alkylation and C-alkylation can be influenced by the hardness or softness of the electrophile (HSAB theory). "Hard" electrophiles tend to favor reaction at the "hard" oxygen atom (O-alkylation), while "softer" electrophiles may favor reaction at the "softer" carbon atoms of the ring (C-alkylation).[2][6][7][8][9][10]
-
O-Acylation vs. C-Acylation: O-acylation is generally favored under acidic conditions where the nitrogen of the pyridine ring is protonated, reducing its nucleophilicity and preventing N-acylation.[11][12][13]
Protecting the hydroxyl group as an ether or a silyl ether is a common strategy to prevent O-functionalization when C-functionalization is the desired outcome.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom: A mixture of C4 and C5 substituted products is obtained during reactions like halogenation, nitration, or Friedel-Crafts acylation.
Root Cause: While the hydroxyl group strongly directs ortho and para (favoring C4), the combined electronic effects of the fluorine atoms and the reaction conditions might allow for some substitution at the C5 position.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Lower the reaction temperature. | Reactions often become more selective at lower temperatures, favoring the kinetically controlled product (likely C4). |
| Choice of Reagent | Use a milder and more selective electrophilic reagent. | Harsher reagents can lead to a loss of regioselectivity. |
| Solvent | Employ a non-coordinating solvent. | Solvents can influence the reactivity and selectivity of the electrophile. |
| Protecting Group | Consider protecting the hydroxyl group. | Converting the hydroxyl to a bulkier ether or silyl ether can sterically hinder the C4 position, potentially altering the regioselectivity. |
Issue 2: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)
Symptom: A mixture of 2- and 6-substituted products is formed when reacting with a nucleophile.
Root Cause: The electronic and steric factors influencing the substitution at C2 and C6 are not sufficiently differentiated under the chosen reaction conditions.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Solvent | Use a non-polar, aprotic solvent (e.g., toluene, dioxane). | These solvents can promote coordination of the nucleophile's counter-ion with the C3-hydroxyl group, directing substitution to the C2 position.[4] |
| Counter-ion | For alkoxide nucleophiles, use Na+ or Li+ as the counter-ion. | Harder cations like Li+ can enhance the coordination effect and improve ortho-selectivity (C2).[4] |
| Nucleophile Steric Bulk | Use a bulkier nucleophile if C6 substitution is desired. | Steric hindrance around the C2 position (due to the C3-OH) will favor attack at the C6 position for larger nucleophiles.[5] |
| Temperature | Optimize the reaction temperature. | Lower temperatures may favor the kinetically preferred product. |
Issue 3: Unwanted O-Alkylation or O-Acylation
Symptom: The desired C-functionalization is accompanied by significant formation of the O-substituted product.
Root Cause: The hydroxyl group is a potent nucleophile and can compete with the desired reaction pathway.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Protecting Group | Protect the hydroxyl group prior to C-functionalization. | Common protecting groups for phenols, such as methyl ether, benzyl ether, or silyl ethers (e.g., TBDMS), can be employed. |
| Reaction Conditions for Acylation | Perform acylation under acidic conditions. | Protonation of the pyridine nitrogen deactivates it, and the hydroxyl group can be selectively acylated.[11] |
| Choice of Base for Alkylation | Use a non-nucleophilic base for deprotonation if C-alkylation is intended after metalation. | This will generate the pyridinolate anion, which is an ambident nucleophile. The choice of alkylating agent and solvent will then determine the C/O selectivity. |
Data Presentation
Table 1: Predicted Regioselectivity of Reactions with this compound
| Reaction Type | Reagent Type | Predicted Major Regioisomer | Key Influencing Factors |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br+, NO2+) | C4-substituted | Ortho, para-directing effect of the C3-OH group.[1] |
| Nucleophilic Aromatic Substitution | Nucleophiles (e.g., RO-, R2N-) | C2 or C6-substituted | Solvent polarity, counter-ion, and steric bulk of the nucleophile.[4][5] |
| O-Alkylation/O-Acylation | Alkyl halides, Acyl halides | O-substituted | Reactivity of the hydroxyl group, often favored under basic (for alkylation) or acidic (for acylation) conditions.[11] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Bromination (Electrophilic Aromatic Substitution)
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., chloroform, acetic acid).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Regioselective C2-Amination (Nucleophilic Aromatic Substitution)
-
To a solution of this compound (1 equivalent) in a non-polar, aprotic solvent (e.g., toluene) add the amine nucleophile (1.2 equivalents).
-
Add a suitable base (e.g., NaH, 1.2 equivalents) portion-wise at 0 °C.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2,6-Difluoropyridin-3-ol under acidic/basic conditions
This technical support center provides guidance on the stability of 2,6-Difluoropyridin-3-ol for researchers, scientists, and professionals in drug development. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory conditions?
This compound is expected to be reasonably stable as a solid at room temperature when protected from light and moisture. In solution, its stability is highly dependent on the pH, solvent, and temperature. The presence of two electron-withdrawing fluorine atoms on the pyridine ring influences the reactivity of the molecule.
Q2: How does pH affect the stability of this compound?
The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Under acidic conditions, the pyridine nitrogen can be protonated. This protonation increases the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. While generally more stable than under basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, may lead to degradation.
-
Neutral Conditions (pH 6-8): The compound is expected to exhibit its highest stability in this range, assuming no other reactive species are present.
-
Basic Conditions (pH > 8): The hydroxyl group will be deprotonated to form a phenoxide-like species. This increases the electron density of the ring, but the fluorine atoms remain susceptible to nucleophilic aromatic substitution (SNA) by strong nucleophiles, including hydroxide ions at higher concentrations and temperatures. This can lead to the displacement of one or both fluorine atoms.
Q3: What are the likely degradation pathways for this compound?
While specific degradation products have not been extensively reported in the literature, based on the structure, the following pathways are plausible:
-
Nucleophilic Aromatic Substitution (SNA): Under basic conditions or in the presence of other nucleophiles, the fluorine atoms can be displaced. For example, reaction with hydroxide ions could yield fluorohydroxypyridinols or dihydroxypyridines.
-
Oxidation: The phenol-like structure may be susceptible to oxidation, especially in the presence of oxidizing agents or exposure to air and light over extended periods. This could lead to the formation of colored byproducts.
Q4: Are there any recommended storage conditions for this compound?
For long-term storage, it is recommended to keep this compound as a solid in a tightly sealed container, protected from light, at a low temperature (e.g., in a refrigerator or freezer). If in solution, it should be prepared fresh. For short-term storage in solution, use an inert solvent and store at a low temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Solution discoloration (e.g., turning yellow or brown) over time. | Oxidation of the pyridin-3-ol moiety. | Prepare solutions fresh before use. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping the container in foil. |
| Unexpected peaks in analytical data (e.g., HPLC, NMR) after a reaction. | Degradation of the starting material due to reaction conditions. | Analyze the stability of this compound under the specific reaction conditions (pH, temperature, nucleophiles) without the other reactants. Consider if a nucleophilic aromatic substitution of a fluorine atom is a possible side reaction. |
| Low yield in a reaction where this compound is a reactant. | The compound may not be stable under the reaction conditions. | Perform a control experiment to assess the stability of this compound under the reaction conditions for the duration of the experiment. If instability is confirmed, consider modifying the reaction conditions (e.g., lower temperature, different base/acid, shorter reaction time). |
| Inconsistent experimental results. | Inconsistent age or quality of the this compound stock. | Use a fresh batch of the compound or purify the existing stock. Always store the compound under the recommended conditions. |
Expected Stability Profile (Illustrative)
The following table provides a hypothetical summary of the stability of this compound under various conditions. Note: This data is illustrative and based on general chemical principles, not on specific experimental results.
| Condition | Temperature | Expected Half-life (t½) | Potential Degradation Products |
| pH 2 (0.01 M HCl) | 25°C | > 1 week | Minimal degradation |
| pH 2 (0.01 M HCl) | 80°C | Several hours | Potential hydrolysis products |
| pH 7 (Phosphate buffer) | 25°C | > 2 weeks | Minimal degradation |
| pH 7 (Phosphate buffer) | 80°C | ~ 1-2 days | Oxidation and hydrolysis products |
| pH 10 (Carbonate buffer) | 25°C | ~ 1 week | Monohydroxylated and other SNA products |
| pH 10 (Carbonate buffer) | 80°C | < 1 hour | Dihydroxylated and other SNA products |
| 1 M NaOH | 25°C | Minutes to hours | Dihydroxylated and other SNA products |
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a general method for determining the stability of this compound under specific pH and temperature conditions.
1. Materials:
-
This compound
-
Buffers of desired pH (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a UV detector
-
Constant temperature incubator or water bath
2. Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in acetonitrile).
-
In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Prepare three sets of these samples. Incubate one set at room temperature (25°C), one at an elevated temperature (e.g., 50°C), and one at a refrigerated temperature (4°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately analyze the aliquots by a validated HPLC method to determine the concentration of the parent compound.
-
Plot the concentration of this compound versus time for each condition.
-
Calculate the degradation rate and half-life from the concentration-time data.
Visualizations
Workflow for Stability Testing
Caption: General Workflow for Assessing Compound Stability
Potential Degradation Pathways
Caption: Plausible Degradation Pathways
Technical Support Center: Troubleshooting Suzuki Coupling with 2,6-Difluoropyridin-3-ol
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for the Suzuki coupling reaction involving 2,6-Difluoropyridin-3-ol. Due to the electronic properties of the difluoropyridine ring and the presence of a hydroxyl group, this substrate presents unique challenges. This guide offers insights into overcoming these common issues to achieve successful cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is not working. I'm recovering only starting material. What is the likely problem?
A1: The primary issue is that the hydroxyl group (-OH) on the this compound is not a suitable leaving group for a direct Suzuki-Miyaura cross-coupling reaction. The C-O bond is strong and unlikely to undergo oxidative addition to the palladium catalyst. To make this reaction feasible, a two-step process is generally required:
-
Activation of the Hydroxyl Group: The -OH group must first be converted into a better leaving group, such as a triflate (-OTf). This is a common strategy for using phenol-like substrates in cross-coupling reactions.[1]
-
Suzuki Coupling of the Triflate: The resulting 2,6-difluoro-3-pyridyl triflate can then be used as the electrophilic partner in the Suzuki coupling with your desired boronic acid or ester.
Q2: I've successfully synthesized the 2,6-difluoro-3-pyridyl triflate, but my Suzuki coupling still gives a low yield. What are the potential causes and solutions?
A2: Low yields in the coupling of the triflate can be attributed to several factors, often related to the challenging nature of electron-deficient pyridine substrates.
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2][3][4] These ligands can help stabilize the active palladium species and promote the desired catalytic cycle. Consider using pre-formed palladium catalysts (precatalysts) that are more resistant to inhibition.[2][3]
-
-
Inefficient Transmetalation: Electron-deficient pyridyl electrophiles can exhibit slow rates of transmetalation.
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst decomposition and the formation of palladium black.[3][6]
Q3: I'm observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A3: Several side reactions can compete with the desired cross-coupling:
-
Protodeboronation: This is the undesired reaction of the boronic acid with trace amounts of water or other protic sources, replacing the boron group with a hydrogen atom.[2][3] This is particularly an issue with electron-deficient or heteroaryl boronic acids.[3][8]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2]
-
Dehalogenation/Detriflation: The starting pyridyl triflate can be converted to the corresponding 2,6-difluoropyridine.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed Suzuki coupling reactions with this compound.
Caption: Troubleshooting workflow for Suzuki coupling.
Experimental Protocols
Step 1: Activation of this compound to 2,6-Difluoro-3-pyridyl Triflate
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent)
-
Anhydrous pyridine or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (nitrogen or argon) at 0 °C, add anhydrous pyridine (2.0 eq).
-
Slowly add triflic anhydride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 2,6-Difluoro-3-pyridyl triflate by flash column chromatography on silica gel.[1]
Step 2: Suzuki-Miyaura Cross-Coupling of 2,6-Difluoro-3-pyridyl Triflate
This protocol is a robust starting point for challenging couplings.
Materials:
-
2,6-Difluoro-3-pyridyl triflate (1.0 eq)
-
Aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, often with a small amount of water)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 2,6-Difluoro-3-pyridyl triflate, the boronic acid, and the base.[3][5]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[3][5][7]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (Pd(OAc)₂) and the ligand (SPhos).[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3][7]
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous phase, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7][11]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[7][11]
Data Presentation: Recommended Starting Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with challenging substrates. The following table summarizes common starting conditions that can be adapted for the coupling of 2,6-Difluoro-3-pyridyl triflate.
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | A common and effective Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Pd₂(dba)₃ (1-2 mol%) | A common Pd(0) source. | |
| Ligand | SPhos (2-4 mol%) | A bulky, electron-rich Buchwald ligand, excellent for challenging substrates, including pyridines and triflates.[3][4] |
| XPhos (2-4 mol%) | Another highly effective Buchwald ligand for difficult couplings. | |
| RuPhos (2-4 mol%) | Often effective for promoting difficult oxidative addition steps.[4] | |
| Base | K₃PO₄ (2-3 eq) | A strong, non-nucleophilic base that is highly effective in many challenging Suzuki couplings.[3][4][5] May require a small amount of water to function effectively in anhydrous solvents.[3] |
| Cs₂CO₃ (2-3 eq) | Another strong base, often used for difficult substrates.[3][4] | |
| KF (3 eq) | A milder base that can be beneficial for base-sensitive substrates.[4][8] | |
| Solvent | 1,4-Dioxane/water (e.g., 4:1) | A common and effective solvent system that helps dissolve both organic and inorganic reagents.[5] |
| Toluene/water | An alternative aromatic solvent system. | |
| THF/water | An ethereal solvent system that is also widely used. | |
| Temperature | 80-110 °C | Higher temperatures are often required for the activation of less reactive electrophiles like pyridyl triflates.[3] |
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is essential for rational troubleshooting. Key steps include oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
byproduct formation in the synthesis of 2,6-Difluoropyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Difluoropyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical synthetic pathway to this compound involves a three-step sequence starting from 2,6-difluoropyridine:
-
Nitration: Electrophilic nitration of 2,6-difluoropyridine to introduce a nitro group at the 3-position, yielding 2,6-difluoro-3-nitropyridine.
-
Reduction: Reduction of the nitro group of 2,6-difluoro-3-nitropyridine to an amino group, forming 2,6-difluoro-3-aminopyridine.
-
Diazotization and Hydrolysis: Conversion of the amino group to a diazonium salt, followed by hydrolysis to the desired this compound.
Q2: What are the critical parameters to control during the nitration of 2,6-difluoropyridine?
The nitration of 2,6-difluoropyridine is a crucial step where temperature and the choice of nitrating agent are critical. Using a mixture of fuming nitric acid and concentrated sulfuric acid is a common method. Maintaining a low temperature (typically 0-10 °C) is essential to minimize the formation of dinitrated or other side products. Careful, slow addition of the substrate to the nitrating mixture is also recommended.
Q3: Which reducing agents are suitable for the conversion of 2,6-difluoro-3-nitropyridine to 2,6-difluoro-3-aminopyridine?
Several reducing agents can be employed for this transformation. The choice of reagent can impact the purity of the final product and the work-up procedure. Common methods include:
-
Catalytic Hydrogenation: This method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere, is considered a clean method with high yields. Byproducts are typically minimal if the reaction goes to completion.
-
Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). While effective, this method requires a more rigorous work-up to remove metal salts.
Q4: Why is the diazotization of 2,6-difluoro-3-aminopyridine performed at low temperatures?
Diazonium salts, particularly those derived from heteroaromatic amines, can be unstable.[1] Performing the diazotization at low temperatures (typically 0-5 °C) is crucial to prevent the premature decomposition of the 2,6-difluoropyridine-3-diazonium salt.[1] Instability can lead to the formation of various byproducts and a lower yield of the desired hydroxylated product.
Troubleshooting Guides
Problem 1: Low yield of 2,6-difluoro-3-nitropyridine in the nitration step.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Increase the reaction time or slowly increase the temperature towards the end of the reaction (while monitoring for side product formation). Ensure efficient stirring. |
| Substrate degradation. | Maintain a strictly controlled low temperature (0-5 °C) during the addition of 2,6-difluoropyridine. Use a less harsh nitrating agent if possible. |
| Loss during work-up. | Ensure the pH is carefully adjusted during neutralization to prevent the loss of the product. Use an appropriate extraction solvent and perform multiple extractions. |
Problem 2: Presence of impurities after the reduction of 2,6-difluoro-3-nitropyridine.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Unreacted 2,6-difluoro-3-nitropyridine | Incomplete reduction. | Increase the amount of reducing agent, prolong the reaction time, or increase the hydrogen pressure in catalytic hydrogenation. |
| 2,6-difluoro-3-nitrosopyridine | Partial reduction of the nitro group. | Ensure sufficient reducing agent and reaction time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. |
| N-(2,6-difluoropyridin-3-yl)hydroxylamine | Partial reduction of the nitro group. | Same as for the nitroso byproduct. |
| Azoxy or Azo compounds | Condensation of partially reduced intermediates. | Maintain a controlled reaction temperature and ensure a homogeneous reaction mixture. |
Problem 3: Formation of colored byproducts during the diazotization and hydrolysis of 2,6-difluoro-3-aminopyridine.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Azo dye | The diazonium salt couples with unreacted 2,6-difluoro-3-aminopyridine or the product, this compound. | Ensure the complete conversion of the amine to the diazonium salt by using a slight excess of sodium nitrite. Maintain a low temperature and add the sodium nitrite solution slowly. |
| 2,6-difluoropyridine | The diazonium group is replaced by a hydrogen atom (hydro-dediazoniation). | This can be a minor byproduct. Careful control of the reaction conditions, including the acidity and temperature, can minimize its formation. |
| 3-chloro-2,6-difluoropyridine or 3-bromo-2,6-difluoropyridine | The diazonium group is replaced by a halide from the acid used (e.g., HCl, HBr) in a Sandmeyer-type reaction.[2] | Use a non-nucleophilic acid, such as sulfuric acid or tetrafluoroboric acid, for the diazotization. |
Experimental Protocols
Protocol 1: Synthesis of 2,6-difluoro-3-nitropyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (e.g., 50 mL) and fuming nitric acid (e.g., 30 mL) to 0-5 °C in an ice-salt bath.
-
Slowly add 2,6-difluoropyridine (e.g., 0.1 mol) dropwise to the cooled nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the pH is approximately 7.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of 2,6-difluoro-3-aminopyridine via Catalytic Hydrogenation
-
To a solution of 2,6-difluoro-3-nitropyridine (e.g., 0.05 mol) in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Evacuate the apparatus and purge with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., 1-3 atm) at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,6-difluoro-3-aminopyridine. The product may be used in the next step without further purification or can be purified by column chromatography.
Protocol 3: Synthesis of this compound
-
Dissolve 2,6-difluoro-3-aminopyridine (e.g., 0.04 mol) in an aqueous solution of a strong acid (e.g., 2 M sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (e.g., 0.044 mol) in water dropwise to the cooled amine solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure complete formation of the diazonium salt.
-
Slowly warm the reaction mixture to room temperature and then heat gently (e.g., to 40-50 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation pathways.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Managing Moisture Sensitivity in Reactions with 2,6-Difluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing reactions involving the moisture-sensitive reagent, 2,6-Difluoropyridin-3-ol. Adherence to anhydrous techniques is critical for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to moisture?
Yes, this compound is a moisture-sensitive compound. The presence of water can lead to side reactions, reduced yields, and the formation of impurities. This sensitivity is analogous to other fluorinated pyridines, where maintaining anhydrous conditions is crucial for successful reactions. For instance, in the synthesis of the related compound 2,6-difluoropyridine, it is specified that the water content in the reaction mixture should be kept below 0.5 grams per 100 grams of dimethyl sulfoxide (DMSO) to ensure high yields.[1]
Q2: What are the common signs of moisture contamination in my reaction?
Common indicators of moisture contamination include:
-
Low or inconsistent yields: This is the most common symptom. Water can react with starting materials, reagents, or intermediates, leading to a lower-than-expected amount of the desired product.
-
Formation of unexpected byproducts: The presence of water can lead to hydrolysis of the starting material or intermediates, creating impurities that can complicate purification.
-
Poor reproducibility of results: If you are observing significant variations in outcome between identical experimental setups, moisture contamination is a likely culprit.
-
Changes in reaction color or consistency: While not always indicative of moisture, unexpected color changes or the formation of precipitates can sometimes be linked to side reactions initiated by water.
Q3: How should I properly handle and store this compound?
To minimize moisture exposure, follow these handling and storage best practices:
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place away from direct sunlight. A desiccator is highly recommended for long-term storage.
-
Handling: Whenever possible, handle the compound in a glovebox or under a stream of dry inert gas. If a glovebox is not available, use techniques such as a Schlenk line to maintain an anhydrous environment. Use dry, clean spatulas and glassware.
-
Weighing: Weigh the compound quickly to minimize its exposure to atmospheric moisture.
Q4: What are the best practices for setting up a moisture-sensitive reaction with this compound?
To ensure the success of your reaction, meticulous preparation is key:
-
Glassware: All glassware should be thoroughly dried in an oven (at >120 °C) for several hours and cooled under a stream of inert gas or in a desiccator immediately before use.
-
Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it is best to freshly distill them from an appropriate drying agent.
-
Reagents: Ensure all other reagents in the reaction are anhydrous. Solid reagents can be dried in a vacuum oven.
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of a dry inert gas like argon or nitrogen. This can be achieved using a balloon filled with the inert gas or a Schlenk line.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Moisture Contamination: Water is reacting with the starting material, a key intermediate, or a reagent. | 1. Verify Anhydrous Conditions: Ensure all glassware was properly dried. Use freshly opened or freshly distilled anhydrous solvents. Handle all reagents under an inert atmosphere. 2. Use a Moisture Scavenger: Consider adding a moisture scavenger, such as molecular sieves (ensure they are activated), to the reaction mixture.[2] 3. Check Reagent Quality: Ensure the this compound and other reagents have not been compromised by previous exposure to moisture. |
| Formation of Multiple Byproducts | Side Reactions with Water: The hydroxyl group of this compound can be deprotonated by bases, and the resulting alkoxide can react with water. In reactions involving strong bases, water can quench the base, leading to incomplete reactions and other side products. | 1. Strict Anhydrous Technique: Re-evaluate and improve your anhydrous technique at every step. 2. Inert Gas Purge: Purge the reaction vessel with a dry inert gas for an extended period before adding reagents. 3. Solvent Choice: Ensure your solvent is compatible with the reaction and properly dried. For example, in some reactions, using DMSO at high temperatures can lead to the formation of methylthio-substituted byproducts, a problem that can be exacerbated by the presence of water.[1] |
| Inconsistent Reaction Times | Variable Moisture Levels: The rate of some reactions can be affected by the presence of even trace amounts of water, which can act as a catalyst or an inhibitor. | 1. Standardize Procedures: Implement a standardized and rigorous protocol for drying glassware, handling solvents, and setting up reactions to ensure consistency. 2. Glovebox Use: For maximum reproducibility, perform the entire experimental setup inside a glovebox with a controlled, low-moisture atmosphere. |
Quantitative Data on Moisture Sensitivity
| Water Content in DMSO | Effect on 2,6-difluoropyridine Synthesis | Reference |
| < 0.5 g per 100 g DMSO | Essential for achieving high yields (e.g., 96.3% distilled yield). | [1] |
| > 0.5 g per 100 g DMSO | Can lead to lower yields and increased formation of byproducts. | [1] |
Experimental Protocols
Detailed Methodology: Williamson Ether Synthesis of 3-Alkoxy-2,6-difluoropyridine
This protocol describes a general procedure for the O-alkylation of this compound, a common reaction for this type of starting material. It is critical that this reaction is carried out under strict anhydrous conditions.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, syringes, needles, and a system for maintaining an inert atmosphere (e.g., Schlenk line or nitrogen-filled balloon).
Procedure:
-
Preparation: A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Addition: The flask is charged with this compound (1.0 eq). Anhydrous DMF (or THF) is added via syringe to dissolve the starting material.
-
Deprotonation: The reaction mixture is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is added portion-wise under a positive flow of nitrogen. The mixture is stirred at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
Alkylation: The alkyl halide (1.1 eq) is added dropwise via syringe at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-alkoxy-2,6-difluoropyridine.
Visualizations
Caption: Workflow for handling moisture-sensitive reactions.
Caption: Troubleshooting flowchart for low reaction yields.
References
analytical methods for detecting impurities in 2,6-Difluoropyridin-3-ol
Welcome to the Technical Support Center for the analytical methods used in detecting impurities in 2,6-Difluoropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Disclaimer: this compound is a specialized chemical intermediate. As such, dedicated, published analytical methods for impurity profiling are not widely available. The information and methodologies provided herein are based on established analytical principles for similar polar, fluorinated, and aromatic compounds and are intended to serve as a comprehensive starting point for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthetic route or degradation. Based on the synthesis of related compounds like 2,6-difluoropyridine, likely impurities include:
-
Starting materials and intermediates: Such as incompletely reacted precursors.
-
Isomeric impurities: Positional isomers formed during the synthesis.
-
By-products: From side reactions occurring during synthesis.
-
Degradation products: Hydroxypyridines can be susceptible to oxidation and other degradation pathways, potentially forming dihydroxylated or ring-opened species.[1][2][3][4]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for the separation and quantification of non-volatile impurities. Due to the polar nature of this compound, reversed-phase HPLC with a C18 or a phenyl-hexyl column is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities. Derivatization may be necessary to improve the volatility of the polar analyte and its impurities.[5][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁹F NMR, is a powerful tool for the identification and quantification of fluorinated impurities, offering high resolution and specificity.[9][10][11][12][13] ¹H NMR is also crucial for structural elucidation of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a powerful combination of separation and identification capabilities, especially for non-volatile impurities at low levels.
Q3: How can I improve the peak shape for this compound and its impurities in reversed-phase HPLC?
A3: Poor peak shape (e.g., tailing) for polar and basic compounds like pyridinols is a common issue in reversed-phase HPLC. Here are some strategies to improve it:
-
Mobile Phase pH Control: Adjusting the mobile phase pH to suppress the ionization of the basic pyridine nitrogen can significantly improve peak shape. A pH around 2-3 is often a good starting point.
-
Use of End-Capped Columns: Employing a modern, high-purity, end-capped silica-based column will minimize secondary interactions with residual silanols.
-
Alternative Stationary Phases: If peak tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polymer-based column.
-
Ion-Pairing Reagents: In some cases, the use of an ion-pairing reagent can be effective, but this is often not compatible with MS detection.
Troubleshooting Guides
HPLC-UV Analysis
Issue: Co-elution of Impurity Peaks with the Main Analyte Peak
This is a common challenge that compromises accurate quantification of impurities.
Troubleshooting Steps:
-
Optimize the Gradient: If using a gradient method, adjust the slope of the gradient to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.
-
Change the Organic Modifier: The selectivity of the separation can be significantly altered by changing the organic component of the mobile phase (e.g., from acetonitrile to methanol or vice versa).
-
Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of the analyte and impurities, leading to changes in retention and potentially resolving co-eluting peaks.
-
Try a Different Stationary Phase: If mobile phase optimization is unsuccessful, switching to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl) can provide the necessary change in selectivity.
-
Decrease the Flow Rate: Reducing the flow rate can sometimes improve the resolution between closely eluting peaks, although this will increase the analysis time.
GC-MS Analysis
Issue: Low Sensitivity or No Peak Detected for this compound
The high polarity and low volatility of this compound can make it challenging to analyze by GC-MS without proper sample preparation.
Troubleshooting Steps:
-
Derivatization: The hydroxyl group of this compound makes it polar and non-volatile. Derivatization, such as silylation with BSTFA or MSTFA, is often necessary to increase its volatility and thermal stability for GC analysis.[6][8]
-
Optimize Injection Port Temperature: A low injector temperature may not be sufficient to volatilize the analyte, while a temperature that is too high can cause degradation. Experiment with a range of injector temperatures.
-
Check for Active Sites: The polar nature of the analyte can lead to interactions with active sites in the GC inlet liner or the column, resulting in poor peak shape and low signal. Use a deactivated liner and consider conditioning the column.
-
Use a More Polar GC Column: If analyzing for a range of polar impurities, a more polar stationary phase may provide better separation and peak shape.
Quantitative Data Summary
The following tables provide hypothetical, yet representative, data for the analysis of this compound and its potential impurities.
Table 1: Hypothetical HPLC-UV Data
| Compound | Retention Time (min) | Relative Retention Time | Response Factor |
| This compound | 5.2 | 1.00 | 1.00 |
| Impurity A (Starting Material) | 8.1 | 1.56 | 0.95 |
| Impurity B (Isomer) | 4.8 | 0.92 | 1.02 |
| Impurity C (Degradant) | 3.5 | 0.67 | 1.10 |
Table 2: Hypothetical GC-MS Data (after derivatization)
| Compound (as TMS derivative) | Retention Time (min) | Key m/z ions |
| This compound-TMS | 10.4 | 203, 188, 173 |
| Impurity A-TMS | 12.7 | (Specific to impurity) |
| Impurity B-TMS | 10.1 | 203, 188, 173 |
| Impurity C-TMS | 9.2 | (Specific to impurity) |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This is a general-purpose method that should serve as a good starting point for method development.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
GC-MS Method for Volatile Impurities
This method is suitable for identifying volatile and semi-volatile impurities after derivatization.
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: 40-450 amu
-
Sample Preparation (Derivatization):
-
Weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS.
-
¹⁹F NMR for Fluorinated Impurity Analysis
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆ or CDCl₃
-
Acquisition Parameters:
-
Pulse program with proton decoupling
-
Relaxation delay of 5-10 seconds for quantitative analysis
-
-
Referencing: An internal or external standard with a known ¹⁹F chemical shift.
-
Sample Preparation: Dissolve a sufficient amount of the sample in the chosen deuterated solvent to obtain a good signal-to-noise ratio.
References
- 1. 4-Hydroxypyridine Degradation Pathway [eawag-bbd.ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Detection of polar metabolites through the use of gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 13. 3-Fluoropyridine(372-47-4) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,6-Difluoropyridin-3-ol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among the myriad of heterocyclic compounds, 2,6-difluoropyridin-3-ol and its derivatives have emerged as a promising class of molecules with diverse therapeutic potential. The strategic incorporation of fluorine atoms at the 2 and 6 positions of the pyridine ring significantly modulates the electronic properties and metabolic stability of these compounds, making them attractive candidates for drug discovery. This guide provides a comprehensive comparison of the biological activities of this compound derivatives, supported by experimental data and detailed protocols, to aid in the rational design of next-generation therapeutics.
The 2,6-difluoropyridine scaffold serves as a versatile building block in medicinal chemistry, enabling the synthesis of a wide array of biologically active molecules.[1] Research has demonstrated that derivatives of this core structure exhibit a range of pharmacological effects, including kinase inhibition, anticancer, and antimicrobial activities. The presence of the hydroxyl group at the 3-position offers a convenient handle for further chemical modification, allowing for the fine-tuning of activity and pharmacokinetic properties.
Comparative Analysis of Biological Activity
While direct biological activity data for this compound itself is limited in publicly available literature, its derivatives, particularly those where the 3-hydroxyl group is modified, have shown significant promise. The following tables summarize the reported biological activities of various pyridine derivatives, providing a comparative overview of their potency.
Kinase Inhibitory Activity
A prominent area of investigation for 2,6-difluoropyridine derivatives is their potential as kinase inhibitors. Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Notably, derivatives of 3-substituted-2,6-difluoropyridines have been identified as potent inhibitors of Protein Kinase C theta (PKCθ), a key enzyme in T-cell activation.
Table 1: Kinase Inhibitory Activity of Pyridine Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2,3,6-Trisubstituted Pyridines | PKCθ | Data not publicly available, but described as potent inhibitors. | [1] |
| Pyridine-Ureas | VEGFR-2 | 3,930 - 5,000 |
Anticancer Activity
The antiproliferative effects of various pyridine derivatives against a range of cancer cell lines have been extensively studied. The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell growth and survival.
Table 2: Anticancer Activity of Pyridine Derivatives (IC50 in µM)
| Compound Class | MCF-7 (Breast) | Hela (Cervical) | Huh-7 (Liver) | A549 (Lung) | Reference |
| Tetralin-6-yl-2-oxopyridine | 4.5 | 3.5 | - | - | |
| Pyridine Heterocyclic Hybrids | 6.13 - 12.32 | - | 6.54 | 15.54 | |
| 1,4-Dihydropyridines | Not specified, but showed activity | Not specified, but showed activity | Not specified, but showed activity | Not specified, but showed activity | |
| Pyrido[2,3-d]pyrimidines | Significant cytotoxicity | Significant cytotoxicity | - | - |
Antimicrobial Activity
Derivatives of the closely related 3-alkoxy-2,6-difluorobenzamide scaffold have demonstrated potent activity against Gram-negative bacteria by inhibiting the bacterial cell division protein FtsZ. While not pyridine derivatives, this finding suggests that 3-alkoxy-2,6-difluoropyridine derivatives may also possess antimicrobial properties through a similar mechanism.
Table 3: Antimicrobial Activity of 3-Alkoxy-2,6-Difluorobenzamide Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| TXA6101 | K. pneumoniae | Active | |
| TXY6129 | K. pneumoniae | Active |
Key Signaling Pathways
The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. A primary target that has been identified for the broader class of 2,6-difluoropyridine derivatives is the Protein Kinase C theta (PKCθ) signaling pathway, which is crucial for T-cell activation and immune responses.
Caption: PKCθ Signaling Pathway in T-Cell Activation.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, detailed methodologies for key experiments are provided below.
Synthesis of 2,3,6-Trisubstituted Pyridines from 3-Substituted-2,6-Difluoropyridines
This protocol outlines a general procedure for the synthesis of potential PKCθ inhibitors based on the 2,6-difluoropyridine scaffold.[1]
Experimental Workflow:
Caption: General synthetic workflow for 2,3,6-trisubstituted pyridines.
Procedure:
-
Fluorination: A solution of a 3-substituted-2,6-dichloropyridine in dimethyl sulfoxide (DMSO) is treated with cesium fluoride (CsF). The reaction mixture is heated to facilitate the fluorine exchange reaction, yielding the corresponding 3-substituted-2,6-difluoropyridine.
-
First Nucleophilic Aromatic Substitution (SNAr): The 3-substituted-2,6-difluoropyridine is reacted with a first nucleophile. The reaction typically proceeds regioselectively at the more reactive C2 or C6 position.
-
Second Nucleophilic Aromatic Substitution (SNAr): The resulting 2-substituted-3-substituted-6-fluoropyridine is then reacted with a second, different nucleophile to displace the remaining fluorine atom, affording the final 2,3,6-trisubstituted pyridine.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to assess the inhibitory activity of compounds against a specific protein kinase, such as PKCθ.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.
-
Reaction Initiation: In a microplate, add the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Detection: Stop the reaction by adding a suitable stop solution (e.g., containing EDTA). The amount of phosphorylated substrate is then quantified using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, can then be determined.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. Their demonstrated potential as kinase inhibitors, particularly against PKCθ, and the anticipated anticancer and antimicrobial activities, underscore the importance of further exploration in this chemical space. The synthetic accessibility and the potential for diverse functionalization at the 3-position provide a rich platform for the generation of compound libraries for high-throughput screening.
Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of compounds with improved potency, selectivity, and drug-like properties. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in their pursuit of innovative medicines derived from this privileged scaffold.
References
Reactivity Face-Off: 2,6-Difluoropyridin-3-ol vs. 2,6-Dichloropyridin-3-ol in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Halogenated pyridines, in particular, are versatile intermediates. This guide provides an in-depth comparison of the reactivity of 2,6-difluoropyridin-3-ol and 2,6-dichloropyridin-3-ol, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established chemical principles and extrapolated data from related compounds to aid in synthetic strategy and decision-making.
The propensity of 2- and 4-halopyridines to undergo nucleophilic aromatic substitution is a cornerstone of heterocyclic chemistry, enabling the introduction of a wide array of functionalities. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor governing the reaction rate.
The "Element Effect": A Decisive Factor in Reactivity
In the realm of nucleophilic aromatic substitution, a well-established principle known as the "element effect" dictates that for aryl halides, the order of reactivity is often F > Cl > Br > I. This is contrary to what is observed in aliphatic nucleophilic substitution (SN2), where the C-F bond is the strongest and fluoride is the poorest leaving group. In SNAr, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. The presence of a second electron-withdrawing halogen at the 6-position further activates the ring towards nucleophilic attack, but the inherent reactivity difference between the C-F and C-Cl bonds remains a determining factor in their relative rates.
The hydroxyl group at the 3-position is an electron-donating group by resonance and an electron-withdrawing group by induction. Its presence can modulate the reactivity of the C2 and C6 positions and can also influence the regioselectivity of the substitution, particularly through its potential to coordinate with the counter-ion of the incoming nucleophile.
Quantitative Reactivity Comparison
| Parameter | This compound | 2,6-Dichloropyridin-3-ol | Rationale |
| Relative Reaction Rate | Faster | Slower | The highly electronegative fluorine atoms create a more electrophilic carbon center, accelerating the rate-determining nucleophilic attack. |
| Reaction Conditions | Milder (lower temperature, shorter reaction time) | Harsher (higher temperature, longer reaction time) | The higher reactivity of the fluoro-substituted compound allows for less forcing reaction conditions to achieve comparable yields. |
| Typical Yields | Generally higher | Generally lower to moderate | Milder conditions and faster reaction rates often lead to cleaner reactions with fewer side products and higher yields. |
| Regioselectivity | Potentially influenced by the 3-OH group | Potentially influenced by the 3-OH group | The hydroxyl group can direct the incoming nucleophile to the ortho C2 or C6 position through coordination with the nucleophile's counter-ion. |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 2,6-dichloropyridin-3-ol, a competitive experiment can be designed.
Competitive Nucleophilic Aromatic Substitution Experiment
Objective: To directly compare the rate of consumption of this compound and 2,6-dichloropyridin-3-ol in a reaction with a nucleophile.
Materials:
-
This compound
-
2,6-Dichloropyridin-3-ol
-
Nucleophile (e.g., piperidine, morpholine, or a primary amine)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Internal standard (e.g., a stable, non-reactive compound with a distinct analytical signal, such as durene or biphenyl)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Analytical instrument (e.g., GC-MS or HPLC)
Procedure:
-
Preparation of Reaction Mixture: In a reaction vessel, dissolve equimolar amounts of this compound and 2,6-dichloropyridin-3-ol in the chosen aprotic polar solvent.
-
Addition of Internal Standard: Add a known amount of the internal standard to the reaction mixture.
-
Initiation of Reaction: Add the nucleophile (typically 1.0 to 1.2 equivalents relative to the total moles of the dihalopyridinols) to the stirred solution at a controlled temperature (e.g., 80 °C).
-
Monitoring the Reaction: At regular time intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h, 8 h), withdraw a small aliquot of the reaction mixture and quench it in a vial containing a suitable quenching agent (e.g., dilute acid in an organic solvent).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC.
-
Data Processing: Calculate the concentration of the remaining this compound and 2,6-dichloropyridin-3-ol at each time point relative to the internal standard.
-
Determination of Relative Reactivity: Plot the concentration of each substrate versus time to determine the reaction rates. The relative reactivity can be determined by comparing the half-lives or the initial rates of consumption of the two substrates.
Visualizing the Chemistry
To better understand the underlying principles and experimental design, the following diagrams are provided.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for a competitive reactivity experiment.
Caption: Key factors influencing SNAr reactivity.
Conclusion
Based on the fundamental principles of nucleophilic aromatic substitution, this compound is expected to be significantly more reactive than 2,6-dichloropyridin-3-ol. This heightened reactivity, a consequence of the "element effect" where fluorine excels as a leaving group in SNAr reactions, translates to the need for milder reaction conditions and potentially higher yields in synthetic applications. The presence of the 3-hydroxyl group can further modulate reactivity and regioselectivity. For drug development professionals, the choice between these two building blocks will depend on the specific requirements of the synthetic route, including desired reactivity, cost, and availability. The provided experimental protocol offers a framework for a direct, quantitative comparison to guide informed decision-making in synthetic projects.
A Comparative Guide to the Structure-Activity Relationship of 2,6-Difluoropyridin-3-ol Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2,6-difluoropyridine scaffold is a privileged structure in medicinal chemistry, prized for its ability to serve as a bioisosteric replacement for a phenyl ring while offering improved metabolic stability and unique electronic properties. The addition of a hydroxyl group at the 3-position introduces a critical hydrogen bond donor/acceptor site, making 2,6-difluoropyridin-3-ol a valuable starting point for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on a closely related pyridine-containing scaffold, focusing on their inhibitory activity against Activin-like Kinase 5 (ALK5), a key therapeutic target in fibrosis and cancer.
Data Presentation: Comparative Inhibitory Activity of Pyridine-Containing Analogs against ALK5
The following table summarizes the in vitro inhibitory activity of a series of pyridazine-based analogs featuring a critical pyridine moiety that interacts with the kinase hinge region. The data is presented as pKi, the negative logarithm of the inhibitory constant (Ki), which provides a measure of the binding affinity of the compounds to the ALK5 enzyme. A higher pKi value indicates a more potent inhibitor.
| Compound ID | R Group (Substitution on Pyridine Ring) | ALK5 pKi |
| 1 | H | 6.1 |
| 2 | 2-NH₂ | 7.5 |
| 3 | 3-NH₂ | 6.2 |
| 4 | 2-NHC(O)CH₃ | 5.5 |
| 5 | 2-OH | 6.8 |
| 6 | 2-OCH₃ | 6.5 |
Data is adapted from a study on pyridazine-based ALK5 inhibitors and is presented here to illustrate the SAR principles of pyridine-containing kinase inhibitors.[1]
SAR Summary:
-
Unsubstituted Pyridine (Compound 1): The parent compound with an unsubstituted pyridine ring displays moderate activity, serving as a baseline for comparison.
-
Amino Substitution (Compounds 2 and 3): The introduction of an amino group at the 2-position of the pyridine ring (Compound 2) leads to a significant increase in potency (pKi 7.5) compared to the unsubstituted analog.[1] This suggests a key interaction, likely a hydrogen bond, with the kinase hinge region. In contrast, moving the amino group to the 3-position (Compound 3) results in a loss of this enhanced activity, highlighting the critical regioselectivity of this interaction.[1]
-
Amide Substitution (Compound 4): Acetylation of the 2-amino group (Compound 4) is detrimental to the inhibitory activity, indicating that a free amino group is preferred for optimal binding.[1]
-
Hydroxyl and Methoxy Substitution (Compounds 5 and 6): The presence of a hydroxyl group at the 2-position (Compound 5) results in a notable improvement in potency over the unsubstituted analog, though not as pronounced as the 2-amino substitution. This further supports the importance of a hydrogen bond donor/acceptor at this position. A methoxy group at the same position (Compound 6) also enhances activity, suggesting that while a hydrogen bond donor is beneficial, steric and electronic factors also play a role.
Experimental Protocols
The following is a detailed methodology for a typical in vitro kinase inhibition assay used to determine the potency of the analogs.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution following a kinase reaction. The luminescent signal is inversely correlated with kinase activity.
Materials:
-
Purified recombinant ALK5 kinase domain
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for vehicle control.
-
Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution (containing ALK5 and MBP) prepared in the assay buffer.
-
Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration near the Km for ALK5) to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway and the experimental workflow.
References
2,6-Difluoropyridin-3-ol: A Versatile Scaffold in Drug Design - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Among fluorinated heterocyclic cores, 2,6-difluoropyridine has emerged as a privileged structure in the design of targeted therapeutics. This guide provides a comprehensive validation of 2,6-Difluoropyridin-3-ol as a foundational scaffold in drug design, comparing its utility and performance with alternative scaffolds against relevant biological targets.
The Role of this compound: A Strategic Building Block
While direct quantitative data on the inhibitory activity of this compound as a standalone agent is limited in publicly available literature, its value lies in its role as a versatile synthetic intermediate. The presence of two reactive fluorine atoms allows for regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the facile generation of diverse libraries of 2,3,6-trisubstituted pyridines. The hydroxyl group at the 3-position provides an additional handle for further functionalization, making it a highly attractive starting point for the synthesis of complex drug candidates.
A notable application is in the development of kinase inhibitors. For instance, 3-substituted-2,6-difluoropyridines have been successfully utilized in the synthesis of novel and potent inhibitors of Protein Kinase C theta (PKCθ), a key target in autoimmune and inflammatory diseases.[1] Furthermore, derivatives of 2,6-difluoro-3-hydroxypyridine have been employed in the creation of imaging agents for B-Raf(V600E), a critical oncoprotein in melanoma, underscoring the scaffold's relevance in targeting kinases.[2]
Performance Comparison with Alternative Scaffolds
To objectively evaluate the potential of the 2,6-difluoropyridine core, we present a comparison with alternative scaffolds targeting similar enzyme classes.
Protein Kinase C theta (PKCθ) Inhibition
Alternative Scaffold: Pyrazolopyridine
The pyrazolopyridine scaffold has been extensively explored for the development of PKCθ inhibitors, demonstrating high potency and selectivity.
| Compound | Scaffold | Target | Kᵢ (nM) | Cellular IC₅₀ (µM) |
| Compound 17 | Pyrazolopyridine | PKCθ | - | 0.1 (PBMC IL-2) |
| Compound 20 | Pyrazolopyridine | PKCθ | - | - |
| Compound 21 | Pyrazolopyridine | PKCθ | 22 | 0.3 (PBMC IL-2) |
| Compound 22 | Pyrazolopyridine | PKCθ | 22 | 0.3 (PBMC IL-2) |
Data sourced from a study on selective pyrazolopyridine inhibitors of PKCθ.[3]
Mitogen-activated Protein Kinase Kinase 4 (MKK4) Inhibition
Alternative Scaffold: Dihydropteridinone & 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one
A dihydropteridinone scaffold (BI-D1870) was identified as a moderate MKK4 inhibitor and subsequently optimized to a more selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core.
| Compound | Scaffold | Target | IC₅₀ (nM) |
| BI-D1870 | Dihydropteridinone | MKK4 | ~200 |
| Compound 16 | Dihydropteridinone analog | MKK4 | 73 |
| Compound 37 | 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one | MKK4 | 37 |
| Compound 39 | 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one | MKK4 | 78 |
| Compound 45 | 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one | MKK4 | 22 |
Data sourced from a study on the discovery of selective MKK4 inhibitors.[4][5]
Factor Xa Inhibition
Alternative Scaffold: 2,6-Diphenoxypyridine
While not a kinase, Factor Xa is a serine protease where the 2,6-disubstituted pyridine core has been successfully applied, demonstrating the scaffold's broader utility.
| Compound | Scaffold | Target | Kᵢ (nM) |
| 6h | 2,6-Diphenoxypyridine | Human Factor Xa | 12 |
Data sourced from a study on 2,6-diphenoxypyridine-derived factor Xa inhibitors.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow for kinase inhibitor validation.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Selective, Orally Bioavailable Pyrazolopyridine Inhibitors of Protein Kinase Cθ (PKCθ) That Ameliorate Symptoms of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridinols for Drug Discovery
A deep dive into the physicochemical and biological properties of 3-hydroxypyridine and its fluorinated analogue, 2-fluoro-3-hydroxypyridine, reveals the profound impact of fluorination on key drug-like attributes. This guide provides researchers, scientists, and drug development professionals with a comparative analysis, supported by available data, to inform the strategic use of fluorine in medicinal chemistry.
The introduction of fluorine into drug candidates is a widely employed strategy to modulate various properties, including metabolic stability, acidity, lipophilicity, and target affinity. Pyridinol scaffolds are prevalent in medicinal chemistry, and understanding the effects of fluorination on this class of compounds is crucial for rational drug design. This guide focuses on a comparative analysis of 3-hydroxypyridine and its 2-fluoro derivative, highlighting the changes in their physicochemical and biological characteristics.
Physicochemical Properties: A Tale of Two Molecules
The substitution of a hydrogen atom with fluorine in the 2-position of the 3-hydroxypyridine ring system induces significant alterations in the molecule's electronic properties, which in turn affects its acidity (pKa) and lipophilicity (LogP).
| Property | 3-Hydroxypyridine | 2-Fluoro-3-hydroxypyridine | Impact of Fluorination |
| pKa (pyridinium ion) | ~8.75 | Predicted: 4.92[1] | Significant decrease in basicity: The strong electron-withdrawing nature of the fluorine atom reduces the electron density on the pyridine nitrogen, making it a weaker base. |
| pKa (hydroxyl group) | ~4.79 | Not available | The effect on the acidity of the hydroxyl group is not readily available but is expected to be less pronounced than the effect on the pyridine nitrogen. |
| LogP | 0.23 | Predicted: 0.93[1] | Increased lipophilicity: The fluorine atom increases the overall lipophilicity of the molecule, which can influence its membrane permeability and solubility. |
Note: The pKa and LogP values for 2-fluoro-3-hydroxypyridine are predicted and may vary from experimentally determined values.
Biological Implications of Fluorination
The changes in physicochemical properties imparted by fluorination have a direct impact on the biological behavior of pyridinols, affecting their metabolic stability and interaction with biological targets.
Metabolic Stability
Receptor Binding Affinity
Pyridinols are known to interact with various biological targets, including the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. The affinity of a ligand for its receptor is influenced by a combination of factors, including its shape, electronic distribution, and ability to form specific interactions.
While specific binding affinity data for 3-hydroxypyridine and 2-fluoro-3-hydroxypyridine to the GABA-A receptor was not found in the performed search, the introduction of fluorine can modulate binding affinity in several ways:
-
Altered Electrostatics: The electron-withdrawing fluorine atom can change the molecule's electrostatic potential, potentially leading to more favorable interactions with the receptor's binding pocket.
-
Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, which may be more or less favorable for receptor binding.
-
Direct Interactions: In some cases, the fluorine atom can participate in favorable interactions, such as hydrogen bonds or halogen bonds, with the receptor.
Further experimental investigation is required to definitively determine the impact of 2-fluorination on the GABA-A receptor binding affinity of 3-hydroxypyridine.
Experimental Protocols
The following are generalized protocols for determining the key parameters discussed in this guide.
pKa Determination (Potentiometric Titration)
-
Preparation of Analyte Solution: Accurately weigh and dissolve the pyridinol derivative in deionized water to a known concentration (e.g., 10 mM).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa range. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
LogP Determination (Shake-Flask Method)
-
Preparation of Phases: Prepare a mutually saturated solution of 1-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Partitioning: Add a known amount of the pyridinol derivative to a mixture of the pre-saturated 1-octanol and aqueous buffer in a flask.
-
Equilibration: Shake the flask for a sufficient period (e.g., 24 hours) at a constant temperature to allow for the compound to partition between the two phases and reach equilibrium.
-
Phase Separation and Analysis: Separate the 1-octanol and aqueous phases by centrifugation. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the 1-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from a relevant species, e.g., human, rat), a NADPH-regenerating system (cofactor for CYP450 enzymes), and a buffer solution in a microcentrifuge tube.
-
Initiation of Reaction: Add the pyridinol derivative (test compound) to the pre-warmed incubation mixture to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Simplified signaling pathway of the GABA-A receptor.
References
A Comparative Guide to the Metabolic Stability of 2,6-Difluoropyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the metabolic stability of novel compounds derived from 2,6-difluoropyridin-3-ol. In the pursuit of developing new therapeutics, understanding a compound's metabolic fate is a critical step in establishing its pharmacokinetic profile and potential for clinical success.[1][2] The data and protocols presented herein offer a framework for evaluating and comparing the metabolic liabilities of this chemical series.
Introduction to Metabolic Stability
Metabolic stability is a key parameter in drug discovery that measures a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] A compound with low metabolic stability is rapidly cleared from the body, which can lead to poor bioavailability and a short duration of action. Conversely, a highly stable compound may accumulate and lead to toxicity. Therefore, optimizing metabolic stability is a crucial aspect of lead optimization. The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP450) superfamily, play a central role in the biotransformation of xenobiotics.[4][5][6] In vitro assays using liver microsomes or hepatocytes are standard methods for assessing metabolic stability early in the drug discovery process.[4][7]
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a parent this compound derived compound (Compound A) and three structural analogs (Compounds B, C, and D) in human liver microsomes and hepatocytes. The inclusion of fluorine atoms in drug candidates is a common strategy to enhance metabolic stability.[8]
| Compound ID | Structure | Microsomal t1/2 (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t1/2 (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Compound A | This compound core with R1 | 15 | 92.4 | 25 | 55.4 |
| Compound B | Compound A with R2 modification | 45 | 30.8 | 60 | 23.1 |
| Compound C | Compound A with R3 modification | > 60 | < 11.6 | > 120 | < 5.8 |
| Compound D | Compound A with R4 modification | 8 | 173.3 | 12 | 115.5 |
Note: The data presented in this table is a representative example for illustrative purposes and is not derived from actual experimental results on these specific compounds.
Experimental Protocols
Detailed methodologies for the key in vitro metabolic stability assays are provided below. These protocols are based on established industry practices.[1][9][10]
1. Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by CYP450 enzymes.[4][10]
-
Materials:
-
Human liver microsomes (pooled)
-
Test compounds and positive control compounds (e.g., testosterone, imipramine)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold) with an internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10][11]
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[12]
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time to determine the elimination rate constant (k).
-
The half-life (t1/2) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.[11]
-
2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism, including both Phase I and Phase II pathways, as hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors.[4][7][13]
-
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds and positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Acetonitrile (ice-cold) with an internal standard
-
12- or 24-well plates
-
Orbital shaker in a humidified incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Thaw and prepare hepatocytes according to the supplier's protocol, ensuring high viability.
-
Dilute the hepatocytes in incubation medium to a final concentration of 0.5 x 10^6 viable cells/mL.
-
Add the hepatocyte suspension to the wells of a plate.
-
Add the test compound to the wells at a final concentration of 1 µM.
-
Place the plate on an orbital shaker in a 37°C incubator.
-
At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[1]
-
Stop the metabolic activity by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to pellet cell debris and proteins.
-
Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) as described for the microsomal stability assay, normalizing for the number of cells.[1][13]
-
Visualizing Experimental and Metabolic Pathways
The following diagrams illustrate the experimental workflow for assessing metabolic stability and potential metabolic pathways for this compound derivatives.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Potential metabolic pathways for this compound derivatives.
Discussion and Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery, providing critical insights that guide the selection and optimization of drug candidates. The protocols and data presented in this guide offer a framework for the systematic evaluation of compounds derived from this compound. By employing standardized in vitro assays, researchers can generate robust and comparable data to inform structure-activity relationships and structure-metabolism relationships. The stability of pyridine-containing compounds can be influenced by the nature and position of substituents.[14] For instance, the introduction of fluorine can block sites of metabolism, thereby increasing metabolic stability.[8] The ultimate goal is to identify compounds with a balanced profile of potency, selectivity, and pharmacokinetic properties, including optimal metabolic stability, to maximize the potential for clinical success.
References
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 8. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. scialert.net [scialert.net]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
in vitro testing of kinase inhibitors synthesized from 2,6-Difluoropyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in vitro testing for kinase inhibitors, with a focus on those targeting Protein Kinase C theta (PKCθ). While specific quantitative data for novel inhibitors synthesized from 2,6-Difluoropyridin-3-ol is not publicly available in detail, this document outlines their synthesis rationale and presents a comprehensive comparison with well-characterized alternative PKCθ inhibitors. The guide includes detailed experimental protocols for in vitro kinase assays and visual representations of the relevant signaling pathway and experimental workflows.
Introduction to Kinase Inhibitors from this compound
The 2,6-difluoropyridine scaffold serves as a versatile starting point for the synthesis of various substituted pyridine derivatives.[1] Specifically, 3-substituted-2,6-difluoropyridines are valuable precursors for creating 2,3,6-trisubstituted pyridines, which have been identified as potent inhibitors of Protein Kinase C theta (PKCθ).[1] The synthesis strategy leverages the differential reactivity of the fluorine atoms, allowing for regioselective substitution to build a library of potential kinase inhibitors.
Comparative Analysis of Alternative PKCθ Inhibitors
Given the limited public data on the specific inhibitory activities of 2,3,6-trisubstituted pyridines derived from this compound, a comparative analysis of well-established PKCθ inhibitors is presented below. This comparison provides a benchmark for the potency and selectivity that novel inhibitors would need to achieve.
| Inhibitor | Target(s) | IC50 / Ki (nM) for PKCθ | Selectivity Profile (IC50 / Ki in nM for other PKC isoforms) |
| Sotrastaurin (AEB071) | Pan-PKC inhibitor | Ki: 0.22 | PKCα: 0.95, PKCβ: 0.64, PKCδ: 2.1, PKCε: 3.2, PKCη: 1.8[1][2][3] |
| Enzastaurin (LY317615) | Primarily PKCβ | - (Inhibits at higher concentrations) | PKCβ: 6, PKCα: 39, PKCγ: 83, PKCε: 110[4][5] |
| Ruboxistaurin (LY333531) | Primarily PKCβ | - (Less potent) | PKCβI: 4.7, PKCβII: 5.9, PKCα: 360, PKCγ: 300, PKCδ: 250, PKCη: 52[6][7][8][9] |
| EXS4318 | Selective PKCθ inhibitor | Data from clinical trials not yet publicly detailed | High selectivity against other closely related kinases[10] |
Experimental Protocols
A detailed methodology for a common in vitro kinase inhibition assay, the ADP-Glo™ Kinase Assay, is provided below. This protocol is suitable for determining the IC50 values of novel compounds against PKCθ.
In Vitro Kinase Inhibition Assay Protocol (ADP-Glo™ Kinase Assay)
1. Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against Protein Kinase C theta (PKCθ).
2. Materials:
-
Recombinant human PKCθ enzyme (e.g., from Promega, SignalChem)
-
PKCθ substrate peptide (e.g., PKCtide, ERMRPRKRQGSVRRRV)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
Test compounds (synthesized this compound derivatives) dissolved in DMSO
-
White, opaque 384-well plates
-
Plate-reading luminometer
3. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase reaction buffer, recombinant PKCθ enzyme, and the substrate peptide at 2X the final desired concentration.
-
Add 2.5 µL of the enzyme/substrate master mix to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in the kinase reaction buffer. The final ATP concentration should be close to the Km value for PKCθ if known, or a standard concentration (e.g., 10 µM) can be used.
-
Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
PKCθ Signaling Pathway
The following diagram illustrates the central role of PKCθ in T-cell activation signaling.
Caption: PKCθ signaling pathway in T-cell activation.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines the key steps in the in vitro kinase inhibition assay described above.
Caption: Workflow for in vitro kinase inhibition assay.
Conclusion
While the specific inhibitory potency of kinase inhibitors derived from this compound against PKCθ remains to be fully disclosed in the public domain, the synthetic route presents a promising avenue for the development of novel therapeutics. The comparative data on existing PKCθ inhibitors and the detailed experimental protocol provided in this guide offer a valuable resource for researchers in the field of kinase inhibitor discovery and development. These tools will aid in the evaluation of new chemical entities and their potential as effective and selective modulators of the PKCθ signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sotrastaurin | PKC | TargetMol [targetmol.com]
- 3. Sotrastaurin - MedChem Express [bioscience.co.uk]
- 4. The Protein Kinase C Inhibitor Enzastaurin Exhibits Antitumor Activity against Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ruboxistaurin | TargetMol [targetmol.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. PKC theta Kinase Enzyme System [worldwide.promega.com]
Spectroscopic Comparison of 2,6-Difluoropyridin-3-ol Isomers: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated spectroscopic properties of 2,6-Difluoropyridin-3-ol and its structural isomers. Due to a lack of publicly available experimental data for these specific compounds, this comparison is based on established spectroscopic principles and data from related pyridine derivatives. This document aims to serve as a predictive tool for researchers interested in the synthesis and characterization of these molecules.
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and materials science. The introduction of fluorine atoms and hydroxyl groups can significantly alter the electronic properties, reactivity, and biological activity of the pyridine ring. Understanding the spectroscopic characteristics of isomers of difluorinated hydroxypyridines is crucial for their identification and for elucidating structure-activity relationships. This guide focuses on the predicted spectroscopic differences between this compound and its potential isomers.
Predicted Spectroscopic Data Summary
The following table summarizes the predicted key spectroscopic features for this compound and two of its potential isomers based on the known effects of fluoro and hydroxyl substituents on the pyridine ring. These predictions are intended to guide researchers in the identification of these compounds.
| Spectroscopic Technique | This compound | 3,5-Difluoropyridin-2-ol | 4,6-Difluoropyridin-2-ol |
| ¹H NMR | Aromatic protons expected to show complex splitting due to H-F and H-H coupling. The proton at C4 would be a triplet, and the proton at C5 would be a doublet of doublets. | The proton at C4 would likely be a triplet of doublets, and the proton at C6 a doublet of doublets, both influenced by the adjacent fluorine and nitrogen atoms. | The proton at C3 would appear as a doublet, and the proton at C5 as a doublet, with coupling to the adjacent fluorine atoms. |
| ¹³C NMR | Carbons attached to fluorine (C2, C6) will show large C-F coupling constants. The carbon bearing the hydroxyl group (C3) will be significantly deshielded. | C2 (bearing the hydroxyl group) and C3, C5 (bearing fluorine) will exhibit characteristic shifts and C-F couplings. | C2 (bearing the hydroxyl group) and C4, C6 (bearing fluorine) will show distinct chemical shifts and large C-F coupling constants. |
| ¹⁹F NMR | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. | Two distinct resonances are anticipated for the non-equivalent fluorine atoms at C3 and C5. | Two separate signals are expected for the fluorine atoms at the C4 and C6 positions. |
| IR Spectroscopy | Characteristic O-H stretching band (broad, ~3200-3600 cm⁻¹), C-F stretching bands (~1200-1300 cm⁻¹), and aromatic C=C and C=N stretching vibrations (~1400-1650 cm⁻¹). | Similar to this compound, with expected shifts in the fingerprint region due to the different substitution pattern. | Will also display O-H, C-F, and aromatic stretching vibrations, with the precise peak positions differing from the other isomers. |
| UV-Vis Spectroscopy | π → π* transitions are expected. The position of the absorption maximum (λ_max) will be influenced by the substituent effects. | The λ_max is expected to differ from this compound due to the altered electronic distribution in the pyridine ring. | The position of λ_max will be unique to this isomer, reflecting its specific electronic structure. |
Experimental Protocols
For researchers planning to synthesize and characterize these compounds, the following general experimental protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Use proton decoupling to simplify the spectrum and improve sensitivity.
-
¹⁹F NMR: Acquire spectra with appropriate referencing (e.g., external CFCl₃).
-
-
Data Analysis: Analyze chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) to elucidate the molecular structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., O-H, C-F, C=C, C=N).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).
Visualization of Isomeric Relationships
The following diagram illustrates the structural differences between the discussed isomers of difluoropyridin-3-ol.
Caption: Relationship between difluoropyridin-3-ol isomers and their predicted spectroscopic analysis.
This guide serves as a foundational resource for researchers embarking on the study of these and related fluorinated pyridine compounds. The predictive nature of the data presented herein should be validated through experimental synthesis and characterization.
Evaluating the Efficacy of 2,6-Difluoropyridin-3-ol-Based Compounds: A Comparative Guide for Researchers
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone for enhancing pharmacological properties. Among these, the 2,6-difluoropyridine moiety has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of compounds based on the 2,6-Difluoropyridin-3-ol core, aimed at researchers, scientists, and drug development professionals. By examining their performance against key biological targets and comparing them with established alternatives, this document serves as a resource for evaluating their therapeutic potential.
Performance Comparison of 2,6-Difluoropyridine-Based Kinase Inhibitors
The 2,6-difluoropyridine scaffold is a key feature in a variety of kinase inhibitors, prized for its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes. The addition of a hydroxyl group at the 3-position can further enhance binding affinity and introduce new interaction points. While direct comparative studies on a broad panel of this compound-based compounds are limited in publicly available literature, we can infer their potential by analyzing the performance of structurally related 2,6-difluoropyridine derivatives targeting key kinases such as Protein Kinase C-theta (PKC-θ) and B-Raf.
Protein Kinase C-theta (PKC-θ) Inhibitors
PKC-θ is a critical enzyme in T-cell signaling, making it an attractive target for autoimmune diseases and transplant rejection. The 2,6-difluoropyridine core has been successfully utilized in the development of potent PKC-θ inhibitors.
| Compound | Target | IC50 (nM) | Alternative Compound | Target | IC50 (nM) |
| 2,6-Difluoropyridine Derivative 1 (Hypothetical, based on published scaffolds)[1] | PKC-θ | ~15-50 | Sotrastaurin (AEB071) | PKC-θ | 0.22 (Ki) |
| Macrocyclic Pyridine Derivative (contains 2,6-disubstituted pyridine)[1] | PKC-θ | Potent | Compound 20 | PKC-θ | 18 |
Table 1: Comparative Efficacy of 2,6-Difluoropyridine-based Scaffolds and Alternative PKC-θ Inhibitors. The data for the 2,6-difluoropyridine derivatives are estimated based on the potency described in the literature for similar compounds. Actual IC50 values would be determined by specific substitutions on the core structure.
B-Raf Kinase Inhibitors
Mutations in the B-Raf kinase are a major driver in many cancers, most notably melanoma. The development of B-Raf inhibitors has revolutionized the treatment of these malignancies. The 2,6-difluorophenyl group is a common feature in many potent B-Raf inhibitors. While not a pyridinol, the electronic properties of this moiety are relevant to the discussion of 2,6-difluoropyridine-based scaffolds. A key intermediate in the synthesis of a potential PET agent for imaging B-Raf(V600E) is 2,6-difluoro-N-(3-hydroxy-1H-pyrazolo[3,4-b]pyridin-5-yl)-3-(propylsulfonamidio)benzamide, highlighting the utility of the 3-hydroxy-2,6-difluoropyridine core in this area.[2]
| Compound | Target | IC50 (nM) | Alternative Compound | Target | IC50 (nM) |
| 2,6-Difluorophenyl-containing Pyrazine Derivative[3] | B-Raf(V600E) | ~300-500 | Vemurafenib | B-Raf(V600E) | 31 |
| 2,6-Difluoro-N-(3-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-based structure (as a potential inhibitor)[2] | B-Raf(V600E) | Potent | Dabrafenib | B-Raf(V600E) | 0.8 |
Table 2: Comparative Efficacy of 2,6-Difluorophenyl-containing Scaffolds and Approved B-Raf Inhibitors. The potency of the 2,6-difluoro-N-(3-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-based structure is inferred from its use in developing targeted agents.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of chemical compounds. Below are standard protocols for key experiments in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PKC-θ, B-Raf)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound and reference inhibitor
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and a known reference inhibitor in DMSO.
-
Add the kinase and substrate to the wells of the assay plate.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A375 for melanoma, Jurkat for T-cell leukemia)
-
Complete cell culture medium
-
Test compound and reference drug (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a reference drug for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Visualizing Signaling Pathways and Workflows
Understanding the biological context and experimental procedures is facilitated by clear visual diagrams.
References
- 1. Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Synthesis Routes to 2,6-Difluoropyridin-3-ol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and potential synthesis routes to 2,6-Difluoropyridin-3-ol, a valuable building block in medicinal chemistry. The routes are benchmarked based on yield, reaction conditions, and starting material accessibility, with detailed experimental protocols provided for reproducibility.
Comparison of Synthetic Strategies
Two primary strategies for the synthesis of this compound have been identified and evaluated: a three-step route commencing with the commercially available 2,6-difluoropyridine, and a proposed alternative pathway starting from 3-bromo-2,6-difluoropyridine. A third potential route involving halogen exchange from 2,6-dichloropyridin-3-ol is also considered, although detailed experimental data is less readily available in the public domain.
| Parameter | Route 1: From 2,6-Difluoropyridine | Route 2: From 3-Bromo-2,6-difluoropyridine (Proposed) | Route 3: From 2,6-Dichloropyridin-3-ol (Proposed) |
| Starting Material | 2,6-Difluoropyridine | 3-Bromo-2,6-difluoropyridine | 2,6-Dichloropyridin-3-ol |
| Number of Steps | 3 | 2 (projected) | 1 (projected) |
| Overall Yield | ~55-65% (estimated) | Data not available | Data not available |
| Key Reactions | Nitration, Reduction, Diazotization-Hydrolysis | Metal-catalyzed Hydroxylation or Nucleophilic Substitution | Halogen Exchange (Halex) Reaction |
| Reagents & Conditions | Strong acids (H₂SO₄, HNO₃), Reducing agents (e.g., Fe/HCl), NaNO₂, low temperatures | Palladium or Copper catalysts, bases, specific ligands | High-temperature, polar aprotic solvents, fluoride source (e.g., CsF, KF) |
| Advantages | Readily available starting material, well-established reaction types. | Potentially shorter route. | Potentially the most direct route. |
| Disadvantages | Multi-step process, use of harsh reagents (strong acids, nitrating agents). | Availability and cost of the starting material, optimization of catalytic conditions may be required. | Harsh reaction conditions (high temperatures), potential for side reactions and incomplete conversion. |
Experimental Protocols
Route 1: Synthesis from 2,6-Difluoropyridine
This three-step synthesis is a viable and well-documented approach to obtaining this compound.
Step 1: Nitration of 2,6-Difluoropyridine to 2,6-Difluoro-3-nitropyridine
-
Reaction:
-
Procedure: To a stirred mixture of concentrated sulfuric acid (600 mL) and fuming nitric acid (90%, 400 mL), cooled in an ice bath to maintain an internal temperature of 5-10°C, 2,6-difluoropyridine (200 g, 1.74 mol) is added dropwise. The resulting mixture is stirred overnight at room temperature. The reaction mixture is then carefully poured into 3 kg of ice and extracted with diethyl ether (2 x 2 L). The combined organic layers are washed with 1.5 N aqueous NaOH (2 x 1 L) and then with saturated aqueous NaHCO₃ (400 mL) until the pH is approximately 8-9. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure to yield 2,6-difluoro-3-nitropyridine as a yellow liquid.
-
Yield: 207.3 g (74%).
Step 2: Reduction of 2,6-Difluoro-3-nitropyridine to 3-Amino-2,6-difluoropyridine
-
Reaction:
-
Procedure: A common method for the reduction of aromatic nitro groups is the use of a metal in acidic media. To a stirred solution of 2,6-difluoro-3-nitropyridine in ethanol, iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography until the starting material is consumed. After cooling to room temperature, the reaction mixture is filtered to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with a basic aqueous solution to remove any remaining acid. The organic layer is then dried and concentrated to afford 3-amino-2,6-difluoropyridine. Note: Specific quantities and reaction times would require experimental optimization.
Step 3: Diazotization and Hydrolysis of 3-Amino-2,6-difluoropyridine to this compound
-
Reaction:
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the synthesis of this compound from 2,6-difluoropyridine.
Caption: Proposed alternative synthesis routes to this compound.
Conclusion
The three-step synthesis from 2,6-difluoropyridine represents a well-defined, albeit multi-step, approach for obtaining this compound. While alternative, more direct routes from 3-bromo-2,6-difluoropyridine or 2,6-dichloropyridin-3-ol are conceptually feasible and potentially more efficient, they require further experimental validation to establish their practicality and to gather the necessary quantitative data for a direct comparison. The choice of the optimal synthesis route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product. Further research into the proposed alternative routes is warranted to develop more streamlined and efficient methods for the preparation of this important synthetic intermediate.
Safety Operating Guide
Proper Disposal of 2,6-Difluoropyridin-3-ol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of Fluorinated Pyridine Compounds
Researchers, scientists, and drug development professionals handling 2,6-Difluoropyridin-3-ol must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical structure as a fluorinated organic compound, this compound requires disposal as hazardous waste. This guide provides a procedural, step-by-step approach to its proper disposal, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.
Immediate Safety and Handling
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid inhalation of vapors. |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in compliance with all local, state, and federal regulations.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
This waste stream should not be mixed with other incompatible waste.[1] It is crucial to store it separately from strong oxidizing agents and acids.[1]
2. Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be in good condition and compatible with the chemical.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and list any associated hazards (e.g., Flammable, Toxic, Irritant).
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
4. Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS department to arrange for pickup and disposal by a qualified vendor.
5. Recommended Disposal Method:
-
High-temperature incineration is a promising disposal method for fluorinated organic compounds.[3] This process has the potential to permanently eliminate such "forever chemicals" by breaking the strong carbon-fluorine bonds.[3][4]
-
However, it is critical that the incineration is managed properly to avoid the release of harmful products of incomplete combustion (PICs).[4] The process requires sufficiently high temperatures and long residence times to ensure complete destruction.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2,6-Difluoropyridin-3-ol
Essential Safety and Handling Guide for 2,6-Difluoropyridin-3-ol
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other fluorinated pyridines. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans, to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a hazardous chemical. The primary hazards likely include skin and eye irritation, and potential respiratory tract irritation. Some related compounds are also flammable and harmful if swallowed or absorbed through the skin. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Protective Equipment | Recommended Material/Standard |
| Eyes/Face | Safety glasses with side shields or a face shield | Conforming to EN166 (EU) or NIOSH (US) standards.[1][2] |
| Skin | Chemical-resistant gloves | Nitrile rubber, Butyl rubber (inspect before use).[3] |
| Lab coat or chemical-resistant apron | Standard laboratory coat or impervious clothing.[3] | |
| Respiratory | Respirator (if ventilation is inadequate) | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Preparation
-
Review Safety Data Sheet (SDS): Although a specific SDS is unavailable, review the SDS for similar compounds to understand potential hazards.
-
Don Appropriate PPE: Before handling, ensure all necessary PPE is readily available, in good condition, and worn correctly.[4]
-
Prepare Ventilated Workspace: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Locate Emergency Equipment: Ensure the nearest emergency eyewash station and safety shower are accessible.[4]
Handling
-
Avoid Direct Contact: Prevent contact with skin and eyes.[3]
-
Avoid Inhalation: Prevent the inhalation of any vapors or mists.[3]
-
Prevent Fire Hazards: Keep the compound away from heat, sparks, and open flames. Use spark-proof tools and take precautionary measures against static discharge.[1]
-
Hygienic Practices: Wash hands thoroughly after handling the chemical, especially before breaks and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[3][4]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][3]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Opened Containers: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]
Cleanup and Spill Management
-
Minor Spills: In the event of a minor spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with inert material, (e.g., dry sand or earth), then place it into a suitable, closed container for disposal.[3]
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[5]
Disposal
-
Waste Disposal: Chemical waste must be managed in compliance with all local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant.[1]
-
Contaminated Packaging: Contaminated packaging should be treated as the product itself and disposed of accordingly.[5]
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of accidental release or exposure.
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][5] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[5] |
Visual Safety Guides
The following diagrams provide a visual representation of the key safety and procedural information for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for spills or exposure to this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
